Pyrimethamine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSAUQYGYAYLPV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Pyrimethamine-d3 and its chemical structure?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pyrimethamine-d3, a deuterated isotopologue of the antiparasitic drug Pyrimethamine. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the chemical structure, physicochemical properties, and the primary application of this compound as an internal standard in bioanalytical methodologies. A thorough exploration of its synthesis, mechanism of action, and the impact of deuteration on its pharmacokinetic profile is presented. Detailed experimental protocols for its quantification and relevant signaling pathway diagrams are also included to facilitate its practical application and understanding.
Introduction
Pyrimethamine is a well-established pharmaceutical agent used in the treatment of protozoal infections such as toxoplasmosis and malaria.[1] It functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in DNA synthesis.[1][2] this compound is the deuterium-labeled version of Pyrimethamine, where three hydrogen atoms on the ethyl group are replaced with deuterium (B1214612).[1][3] This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), due to its similar chemical and physical properties to the parent drug, but distinct mass. Deuteration has also garnered attention for its potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.
Chemical Structure and Properties
This compound is chemically designated as 5-(4-chlorophenyl)-6-(ethyl-d3)-2,4-pyrimidinediamine. The deuterium atoms are specifically located on the terminal methyl group of the ethyl substituent.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine | |
| CAS Number | 1189936-99-9 | |
| Molecular Formula | C₁₂H₁₀D₃ClN₄ | |
| Molecular Weight | 251.73 g/mol | |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in DMSO, methanol (B129727), and ethanol (B145695) | Commercially available data |
Synthesis of this compound
The synthesis of this compound follows a similar pathway to the traditional synthesis of Pyrimethamine, with the key difference being the use of a deuterated starting material. The historic synthesis of Pyrimethamine begins with p-chlorophenylacetonitrile, which is condensed with an ester. For this compound, a deuterated ethyl propionate (B1217596) would be utilized.
A plausible synthetic route is as follows:
-
Preparation of Deuterated Ethyl Propionate (Ethyl Propionate-d3): This can be achieved through Fischer esterification of propionic acid with deuterated ethanol (ethanol-d3) or by reacting a salt of propionic acid with deuterated ethyl iodide.
-
Condensation: p-chlorophenylacetonitrile is condensed with ethyl propionate-d3 under strongly basic conditions.
-
Methylation: The resulting intermediate is then methylated to form an enol ether.
-
Cyclization: Finally, the enol ether is condensed with guanidine (B92328) to form the pyrimidine (B1678525) ring, yielding this compound.
Mechanism of Action and the Folic Acid Pathway
Pyrimethamine, and by extension this compound, exerts its antiparasitic effect by targeting the folic acid synthesis pathway. Specifically, it is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, Pyrimethamine disrupts DNA synthesis, leading to the death of the parasite.
The Role of Deuteration and the Kinetic Isotope Effect
The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are primarily responsible for drug metabolism in the liver.
This can lead to:
-
Reduced Rate of Metabolism: A slower breakdown of the drug.
-
Increased Half-life (t½): The drug remains in the body for a longer period.
-
Increased Exposure (AUC): The overall concentration of the drug in the plasma over time is higher.
-
Reduced Formation of Metabolites: This can potentially decrease the risk of metabolite-associated toxicity.
While direct comparative pharmacokinetic data for Pyrimethamine versus this compound is not extensively published, the principles of KIE suggest that this compound would exhibit a slower rate of metabolism compared to its non-deuterated counterpart, assuming the ethyl group is a site of metabolic oxidation.
Application as an Internal Standard in Bioanalysis
The primary and most critical application of this compound is as an internal standard (IS) in the quantitative bioanalysis of Pyrimethamine in biological matrices such as plasma and serum. An ideal internal standard should have physicochemical properties very similar to the analyte of interest to account for variations during sample preparation and analysis, but it must be distinguishable by the detector. This compound perfectly fits this role in LC-MS/MS analysis due to its co-elution with Pyrimethamine and its distinct mass-to-charge ratio (m/z).
Experimental Protocols: UPLC-MS/MS Method for the Quantification of Pyrimethamine
The following is a detailed protocol for the quantification of Pyrimethamine in human plasma using this compound as an internal standard, adapted from a validated method.
7.1. Materials and Reagents
-
Pyrimethamine reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant)
7.2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
7.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pyrimethamine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Pyrimethamine stock solution in 50% acetonitrile to create calibration standards. Prepare a working solution of this compound in 50% acetonitrile.
7.4. Sample Preparation
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,300 rpm for 25 minutes at 4°C.
-
Transfer the supernatant to a clean tube and analyze by UPLC-MS/MS.
7.5. UPLC-MS/MS Conditions
Table 2: UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC Column | Acquity UPLC® BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM ammonium (B1175870) formate (B1220265) in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 0.8 kV |
| Collision Energy | 15 V |
| MRM Transition (Pyrimethamine) | m/z 249.17 → 124.00 |
| MRM Transition (this compound) | m/z 252.17 → 127.00 |
7.6. Method Validation
A summary of the validation parameters for a similar bioanalytical method is presented below.
Table 3: Bioanalytical Method Validation Data
| Parameter | Result |
| Linearity Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 90% |
Conclusion
This compound is an indispensable tool for the accurate quantification of Pyrimethamine in biological matrices. Its synthesis, while requiring specialized deuterated reagents, follows established chemical principles. The primary utility of this compound lies in its role as an internal standard, where its isotopic labeling provides a distinct mass spectrometric signature while maintaining nearly identical physicochemical behavior to the parent compound. The principles of the kinetic isotope effect also suggest that this compound may have an altered pharmacokinetic profile compared to Pyrimethamine, a concept that is of significant interest in drug development. The detailed experimental protocol provided herein serves as a practical guide for researchers and scientists in the implementation of robust bioanalytical methods for Pyrimethamine.
References
The Role of Pyrimethamine-d3 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Pyrimethamine-d3 as an internal standard in quantitative bioanalysis. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest degree of accuracy and precision in drug quantification.
The Core Principle: Isotope Dilution Mass Spectrometry
This compound is the deuterated analog of Pyrimethamine, a medication used for protozoal infections.[1] In this stable isotope-labeled version, three hydrogen atoms on the ethyl group of Pyrimethamine have been replaced with deuterium (B1214612) atoms.[2][3] This seemingly minor structural modification is the key to its function as an ideal internal standard. The underlying principle of its application lies in isotope dilution mass spectrometry.
The fundamental premise is that a known quantity of the stable isotope-labeled analyte (this compound) is added to an unknown sample containing the analyte of interest (Pyrimethamine) at the earliest stage of sample preparation.[4] Because this compound is chemically and physically almost identical to Pyrimethamine, it behaves in the same manner throughout the entire analytical process, including extraction, chromatography, and ionization.[5] Any loss of analyte during sample processing or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification of the analyte in the original sample.
Mechanism of Action in LC-MS/MS Analysis
The utility of this compound as an internal standard is most pronounced in LC-MS/MS analysis. Here's a breakdown of its mechanism of action:
-
Co-elution: Due to their nearly identical physicochemical properties, Pyrimethamine and this compound co-elute from the liquid chromatography (LC) column. This means they have the same retention time, which is a critical characteristic of an ideal internal standard. This co-elution ensures that both compounds experience the same matrix effects at the same time during their introduction into the mass spectrometer. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting matrix components, are a significant source of variability in bioanalytical methods.
-
Mass Spectrometric Differentiation: While they are chromatographically indistinguishable, the mass spectrometer can easily differentiate between Pyrimethamine and this compound based on their mass-to-charge ratio (m/z). The three deuterium atoms in this compound give it a molecular weight that is three Daltons higher than that of Pyrimethamine. This mass difference is readily detected by the mass spectrometer.
-
Ratio-Based Quantification: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Pyrimethamine and this compound in a technique known as Multiple Reaction Monitoring (MRM). The instrument measures the peak area of the signal for both the analyte and the internal standard. The concentration of Pyrimethamine in the sample is then determined by comparing the peak area ratio of Pyrimethamine to this compound against a calibration curve prepared with known concentrations of Pyrimethamine and a constant concentration of this compound.
Quantitative Data and Experimental Protocols
The following tables summarize key quantitative data and a typical experimental protocol for the bioanalysis of Pyrimethamine using this compound as an internal standard.
Table 1: Mass Spectrometric Properties of Pyrimethamine and this compound
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Pyrimethamine | C₁₂H₁₃ClN₄ | 248.71 | 249.0 | 233.0 |
| This compound | C₁₂H₁₀D₃ClN₄ | 251.73 | 254.0 | 235.0 |
Table 2: Typical Experimental Protocol for Bioanalysis of Pyrimethamine in Human Plasma
| Step | Description |
| Sample Preparation | Protein Precipitation: To 50 µL of plasma, add 300 µL of methanol, followed by 50 µL of this compound internal standard solution (e.g., 1 µg/mL). Vortex to mix. Add 100 µL of 5 mM ammonium (B1175870) formate (B1220265) containing 0.1% formic acid. Vortex again and centrifuge at high speed to pellet the precipitated proteins. |
| Chromatography | Column: A C18 reversed-phase column is commonly used. Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid). Flow Rate: A typical flow rate is around 0.5-0.8 mL/min. |
| Mass Spectrometry | Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically employed. Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Pyrimethamine and this compound as listed in Table 1. |
| Quantification | A calibration curve is constructed by plotting the peak area ratio of Pyrimethamine to this compound against the known concentrations of Pyrimethamine standards. The concentration of Pyrimethamine in the unknown samples is then calculated from this curve. |
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the core principle of using this compound as an internal standard.
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Co-elution and mass spectrometric detection principle.
Conclusion
This compound serves as the gold standard internal standard for the quantitative analysis of Pyrimethamine in complex biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, relies on its near-identical chemical and physical properties to the analyte, allowing it to track and correct for variability throughout the analytical process. The ability to differentiate this compound from Pyrimethamine based on their mass-to-charge ratio in the mass spectrometer enables highly accurate and precise quantification. The detailed experimental protocols and the visual representations provided in this guide offer a comprehensive understanding for researchers, scientists, and drug development professionals aiming to develop and validate robust bioanalytical methods.
References
Synthesis and Isotopic Labeling of Pyrimethamine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimethamine is a dihydrofolate reductase inhibitor used in the treatment of protozoal infections such as toxoplasmosis and malaria.[1] Isotopically labeled compounds, particularly those incorporating deuterium (B1214612), are invaluable tools in drug development.[2] Pyrimethamine-d3, with deuterium atoms incorporated into the ethyl group, serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to its similar chemical and physical properties to the unlabeled drug, but distinct mass.[2][3] This guide details a proposed synthetic route and the analytical characterization of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be approached by modifying the established synthesis of unlabeled Pyrimethamine. The key step is the introduction of a deuterated ethyl group. A plausible retro-synthetic analysis suggests the coupling of a deuterated ethyl synthon with a suitable pyrimidine (B1678525) precursor.
Synthetic Pathway
A logical synthetic pathway for this compound is illustrated below. This multi-step synthesis begins with the preparation of a deuterated ethylating agent, followed by the construction of the pyrimidine ring and subsequent coupling.
Caption: Proposed synthetic pathway for Pyrimethamine-d5.
Experimental Protocols (Hypothetical)
While a specific, unified protocol is not available, the following sections outline the general procedures for each key step based on established organic chemistry principles.
Step 1: Synthesis of Ethyl-d5-bromide
Deuterated ethyl bromide can be synthesized from commercially available ethanol-d6.
-
Reaction: Ethanol-d6 is reacted with a mixture of hydrobromic acid and sulfuric acid.
-
General Procedure: Ethanol-d6 is slowly added to a cooled mixture of concentrated sulfuric acid and hydrobromic acid. The mixture is then heated, and the resulting ethyl-d5-bromide is distilled from the reaction mixture. The distillate is washed with water and a dilute base solution, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and purified by distillation.
Step 2: Synthesis of 2,4-Diamino-6-hydroxy-5-(4-chlorophenyl)pyrimidine
This intermediate is a key building block for the pyrimidine core of Pyrimethamine.
-
Reaction: Condensation of p-chlorophenylacetonitrile with an appropriate C2 synthon followed by cyclization with guanidine. A common method involves the condensation of p-chlorophenylacetonitrile with diethyl carbonate in the presence of a strong base to form ethyl 2-(4-chlorophenyl)-2-cyanoacetate. This intermediate is then reacted with guanidine to yield the desired pyrimidine derivative.
-
General Procedure: To a solution of sodium ethoxide in ethanol (B145695), p-chlorophenylacetonitrile and diethyl carbonate are added. The mixture is heated under reflux. After cooling, the reaction mixture is neutralized, and the precipitated product is collected. This intermediate is then heated with guanidine hydrochloride in the presence of a base such as sodium ethoxide in ethanol to effect cyclization.
Step 3: Chlorination of the Pyrimidine Core
The hydroxyl group at the 6-position of the pyrimidine ring is converted to a chlorine atom to facilitate the subsequent coupling reaction.
-
Reaction: The 2,4-diamino-6-hydroxy-5-(4-chlorophenyl)pyrimidine is treated with phosphoryl chloride (POCl₃).
-
General Procedure: The pyrimidine derivative is heated with an excess of phosphoryl chloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully treated with ice-water, and the mixture is neutralized with a base to precipitate the chlorinated product. The product is then filtered, washed with water, and dried.
Step 4: Grignard Reaction and Formation of Pyrimethamine-d5
The final step involves the coupling of the deuterated ethyl group to the pyrimidine core via a Grignard reaction.
-
Reaction: Ethyl-d5-bromide is converted to the corresponding Grignard reagent, which then reacts with the 2,4-diamino-6-chloro-5-(4-chlorophenyl)pyrimidine.
-
General Procedure: Ethyl-d5-bromide is reacted with magnesium turnings in anhydrous diethyl ether to form ethyl-d5-magnesium bromide. The 2,4-diamino-6-chloro-5-(4-chlorophenyl)pyrimidine is then added to the Grignard reagent, and the mixture is refluxed. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method such as column chromatography or recrystallization.
Quantitative Data
As no specific literature detailing the synthesis of this compound with corresponding yields was found, a table of expected or typical yields for analogous non-deuterated reactions is provided for reference.
| Step | Reaction | Typical Yield (%) |
| 1 | Ethyl Bromide Synthesis | 80-90 |
| 2 & 3 | Pyrimidine Core Synthesis & Chlorination | 60-70 (overall) |
| 4 | Grignard Coupling | 50-60 |
Analytical Characterization of this compound
This compound is primarily used as an internal standard in mass spectrometric assays. The following data is available from vendors and analytical studies.
Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion peak that is 3 mass units higher than that of unlabeled Pyrimethamine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |
| Pyrimethamine | C₁₂H₁₃ClN₄ | 248.71 | 249.09 |
| This compound | C₁₂H₁₀D₃ClN₄ | 251.73 | 252.11 |
Data compiled from various commercial suppliers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a full, published NMR spectrum for synthesized this compound is not available, the ¹H NMR spectrum would be expected to show the absence of the signal corresponding to the methyl group of the ethyl side chain. The ²H NMR spectrum would show a signal corresponding to the deuterated methyl group.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for this compound synthesis.
Conclusion
This technical guide outlines a viable synthetic strategy for the preparation of this compound, an essential internal standard for bioanalytical studies. While a detailed experimental protocol with comprehensive quantitative data remains to be published, the proposed pathway utilizes well-established chemical transformations. The provided analytical data serves as a reference for the characterization of this isotopically labeled compound. Further research is warranted to optimize the synthetic route and fully characterize the final product to establish a citable and reproducible protocol for the scientific community.
References
Physical and chemical properties of Pyrimethamine-d3.
An In-depth Technical Guide to Pyrimethamine-d3
Abstract
This compound is the deuterated analog of Pyrimethamine, an essential medication on the World Health Organization's list, primarily used in the treatment of protozoal infections such as toxoplasmosis and malaria.[1] As a folic acid antagonist, its mechanism of action involves the selective inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in parasites.[1][2][3][4] The incorporation of deuterium (B1214612) atoms provides a stable isotopic label, making this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white to off-white solid crystalline powder. Its core structure consists of a pyrimidine (B1678525) ring system substituted with a p-chlorophenyl group and a deuterated ethyl group.
Identifiers and Molecular Characteristics
| Property | Value | Source |
| IUPAC Name | 5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine | |
| CAS Number | 1189936-99-9 | |
| Molecular Formula | C₁₂H₁₀D₃ClN₄ | |
| Molecular Weight | 251.73 g/mol | |
| Canonical SMILES | [2H]C([2H])([2H])CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl | |
| InChI Key | WKSAUQYGYAYLPV-FIBGUPNXSA-N |
Physicochemical Data
| Property | Value | Conditions/Notes | Source |
| Appearance | White to Off-white Solid | ||
| Melting Point | 233-234 °C | ||
| Solubility | Soluble in DMSO, Methanol | Sparingly soluble in aqueous buffers. | |
| LogP | 2.7 | Computed value. | |
| Storage | -20°C | Store under nitrogen, away from moisture. |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Pyrimethamine's therapeutic effect stems from its role as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate synthesis pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA and RNA.
By blocking DHFR, Pyrimethamine halts the regeneration of THF, leading to a deficiency in these essential precursors. This disruption of nucleic acid synthesis prevents cell division and ultimately leads to the death of the parasite. Pyrimethamine exhibits a significantly higher affinity for the parasitic DHFR enzyme compared to the mammalian counterpart, which accounts for its selective toxicity.
Experimental Protocols
Synthesis of Pyrimethamine
The historical synthesis of Pyrimethamine provides a framework for its deuterated analog. The process generally involves three main steps starting from p-chlorophenylacetonitrile.
-
Condensation: p-chlorophenylacetonitrile is condensed with an ethyl propionate (B1217596) ester under strongly basic conditions (e.g., potassium tert-butoxide in THF) to form an intermediate, 2-(4-chlorophenyl)-3-oxopentanenitrile.
-
Enol Ether Formation: The intermediate is then alkylated to form an enol ether. While historically this step used hazardous reagents like diazomethane, alternative methods using orthoformates or refluxing with an alcohol (e.g., 2-methylpropan-1-ol) and a strong acid catalyst can be employed.
-
Cyclization with Guanidine (B92328): The final step involves the condensation of the enol ether with free guanidine. Guanidine is typically prepared in situ from a salt (e.g., guanidine hydrochloride) and a strong base like sodium ethoxide in refluxing ethanol. This cyclization reaction yields the final Pyrimethamine product.
For the synthesis of this compound, a deuterated ethyl propionate would be used in the initial condensation step.
Analytical Method: Quantification in Plasma using UPLC-MS/MS
This compound is frequently used as an internal standard (IS) for the accurate quantification of Pyrimethamine in biological matrices like plasma. The following is a summarized protocol based on established methods for ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Objective: To determine the concentration of Pyrimethamine (PMT) in human plasma.
Materials:
-
Plasma samples
-
This compound (PMT-d3) internal standard solution (e.g., 1 µg/mL)
-
Methanol
-
Acetonitrile
-
Formic acid
-
UPLC system with a C18 column (e.g., Acquity UPLC® BEH-C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 300 µL of methanol.
-
Add 50 µL of the internal standard solution (PMT-d3).
-
Add 100 µL of 5 mM ammonium formate containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,300 rpm) at 4°C for 25 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject a small volume (e.g., 5 µL) of the supernatant onto the C18 column.
-
Elute the analytes using a gradient mobile phase, for example, a mixture of 5 mM ammonium formate and methanol.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
For Pyrimethamine (PMT): m/z 249 → 233
-
For this compound (IS): m/z 252.17 → 235
-
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known PMT concentrations with a fixed amount of PMT-d3.
-
Calculate the ratio of the peak area of Pyrimethamine to the peak area of this compound.
-
Determine the concentration of Pyrimethamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Applications in Research and Development
The primary application of this compound is as a labeled internal standard for bioanalytical and pharmacokinetic studies. Its chemical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass due to the deuterium atoms allows it to be distinguished from the parent drug by a mass spectrometer. This is crucial for correcting variations in sample processing and instrument response, thereby enabling highly accurate and precise quantification of Pyrimethamine in complex biological samples.
References
Pyrimethamine-d3 vs. Non-Labeled Pyrimethamine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Pyrimethamine-d3 and its non-labeled counterpart for research applications. Pyrimethamine (B1678524), a potent inhibitor of dihydrofolate reductase (DHFR), is a critical tool in studying the folate pathway and for its therapeutic applications. The introduction of a deuterated analog, this compound, offers researchers a valuable tool, primarily as an internal standard in bioanalytical assays, with potential implications for altered metabolic profiles. This document outlines the core physicochemical properties, bioactivity, and metabolic considerations of both compounds. Detailed experimental protocols for comparative studies are provided, alongside visual representations of the underlying biological pathways and experimental workflows to aid in research design and execution.
Introduction
Pyrimethamine is a diaminopyrimidine compound that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR plays a crucial role in the folate synthesis pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[1][3] By inhibiting DHFR, pyrimethamine disrupts DNA synthesis, leading to cell death in susceptible organisms, particularly protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii.
This compound is a stable isotope-labeled version of pyrimethamine where three hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight but does not significantly alter the compound's chemical structure or biological target. The primary application of this compound in research is as an internal standard for the quantification of pyrimethamine in biological matrices using mass spectrometry-based methods. The distinct mass-to-charge ratio (m/z) of the deuterated analog allows for precise and accurate differentiation from the non-labeled compound, correcting for variations in sample preparation and instrument response.
Data Presentation: Physicochemical and Bioactivity Comparison
The following tables summarize the available quantitative data for non-labeled pyrimethamine and this compound. It is important to note that while experimental data for non-labeled pyrimethamine is well-documented, many of the physicochemical properties for this compound are computed estimates, and direct comparative experimental data is limited.
Table 1: Physicochemical Properties
| Property | Non-Labeled Pyrimethamine | This compound | Source(s) |
| Molecular Formula | C₁₂H₁₃ClN₄ | C₁₂H₁₀D₃ClN₄ | , |
| Molecular Weight ( g/mol ) | 248.71 | 251.73 | , |
| Melting Point (°C) | 233-234 | Not available | |
| Solubility (Water) | Poorly soluble | Not available | |
| Solubility (DMSO) | ~10 mg/mL | Not available | |
| logP (Octanol-Water Partition Coefficient) | 2.7 (experimental) | 2.7 (computed) | , |
| pKa (Strongest Basic) | 7.3 | Not available |
Table 2: Bioactivity
| Parameter | Non-Labeled Pyrimethamine | This compound | Source(s) |
| Target | Dihydrofolate Reductase (DHFR) | Dihydrofolate Reductase (DHFR) | |
| IC₅₀ (Human DHFR) | 4.49 µM | Not available | |
| IC₅₀ (P. falciparum DHFR) | Varies with strain (nM to µM range) | Not available |
Table 3: Pharmacokinetic Parameters (Human)
| Parameter | Non-Labeled Pyrimethamine | This compound | Source(s) |
| Half-life (t½) | ~80-95 hours | Not available | |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | Not available | |
| Protein Binding | ~87% | Not available |
Signaling Pathway and Experimental Workflows
Signaling Pathway of Pyrimethamine Action
Pyrimethamine exerts its effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This inhibition disrupts the synthesis of essential precursors for DNA, RNA, and protein synthesis.
Caption: Pyrimethamine's mechanism of action via DHFR inhibition.
Experimental Workflow: Comparative Analysis
A logical workflow for the comparative analysis of this compound and its non-labeled counterpart is essential for generating robust and reproducible data.
References
- 1. Pyrimethamine and a potent analogue WCDD115 inhibit NRF2 by suppressing DHFR and one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimicrobial drug pyrimethamine inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Indispensable Role of Deuterated Standards in Modern Pharmacokinetic Studies: An In-depth Technical Guide
In the landscape of drug discovery and development, a comprehensive understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of this data form the bedrock upon which crucial decisions regarding a drug candidate's safety and efficacy are built. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for quantitative bioanalysis.[1] This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated standards in pharmacokinetic studies, providing the detailed protocols and data required by researchers, scientists, and drug development professionals.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control specimen to correct for variability during sample processing and instrumental analysis.[2] While various compounds can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are widely recognized as the superior choice.[2][3]
A deuterated standard is a version of the analyte in which one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D).[2] This subtle increase in mass allows it to be distinguished from the analyte by the mass spectrometer. However, its physicochemical properties—such as chromatographic behavior, extraction efficiency, and ionization response—remain virtually identical to the non-labeled drug. This near-identical behavior allows the deuterated standard to perfectly track the analyte through the entire analytical process, providing unparalleled compensation for experimental variability.
The logical advantages of using a deuterated internal standard over other options, such as structural analogs, are outlined in the diagram below.
Core Application: Mitigating Matrix Effects
One of the most significant challenges in LC-MS/MS-based bioanalysis is the "matrix effect." This phenomenon refers to the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix (e.g., lipids, salts, proteins). Matrix effects are a major source of imprecision and inaccuracy in pharmacokinetic data.
Deuterated standards are the gold standard for compensating for these effects. Because they are chemically almost identical to the analyte, they co-elute from the liquid chromatography column and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the peak area ratio of the analyte to the deuterated internal standard, these variations are effectively normalized, leading to accurate and precise quantification.
The workflow below illustrates how a deuterated standard compensates for matrix effects during analysis.
Quantitative Impact on Assay Performance
The theoretical advantages of deuterated internal standards are consistently demonstrated by empirical data. Bioanalytical method validation results invariably show superior accuracy and precision when a deuterated IS is used compared to a structural analog or no internal standard.
Table 1: Comparison of Bioanalytical Method Performance This table summarizes typical validation results for an LC-MS/MS method, highlighting the performance differences between using a deuterated (SIL-IS) and a structural analog internal standard. Data is representative of values cited in literature.
| Parameter | Acceptance Criteria (FDA/ICH M10) | Typical Performance (Deuterated IS) | Typical Performance (Analog IS) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | <10% | Can be >15% |
| Accuracy (%Bias or %RE) | Within ±15% (±20% at LLOQ) | Within ±5% | Can exceed ±15% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | Effectively compensated | Inconsistent compensation |
| Recovery | Consistent and reproducible | High and consistent | Variable and less consistent |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; RE: Relative Error. The ICH M10 guideline has been adopted by both the FDA and EMA, harmonizing expectations for bioanalytical method validation.
Detailed Experimental Protocols
Reproducible bioanalytical data is founded on robust and detailed experimental protocols. The following sections provide representative methodologies for sample preparation and LC-MS/MS analysis for quantifying a drug in human plasma using a deuterated internal standard.
This method is a rapid and common technique for removing the majority of proteins from plasma samples before analysis.
Materials:
-
Human plasma samples (stored at -80°C)
-
Deuterated Internal Standard (IS) working solution in acetonitrile (B52724)
-
Acetonitrile (ACN), LC-MS grade, with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (>10,000 x g)
Methodology:
-
Thawing: Thaw frozen plasma samples and quality controls (QCs) on ice.
-
Homogenization: Vortex each sample for 10 seconds to ensure homogeneity.
-
Aliquoting: Transfer a 100 µL aliquot of each plasma sample into a labeled microcentrifuge tube.
-
IS Addition & Precipitation: Add 300 µL of ice-cold acetonitrile containing the deuterated IS to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, avoiding disturbance of the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
This protocol is a general example for the quantification of a small molecule drug and its deuterated IS. Specific parameters must be optimized for each unique analyte.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (Re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Ion Source Temperature: 550 °C
-
Multiple Reaction Monitoring (MRM): Transitions for the analyte and the deuterated IS are determined by infusing pure solutions and optimizing precursor/product ion pairs. For example:
-
Analyte: Q1: 350.2 m/z -> Q3: 180.1 m/z
-
Deuterated IS (d4): Q1: 354.2 m/z -> Q3: 184.1 m/z
-
-
Data Analysis: The peak areas of the analyte and the IS are integrated, and the area ratio is used to construct a calibration curve and determine the concentration in unknown samples.
The entire process from sample receipt to final data reporting is summarized in the workflow diagram below.
Conclusion
The use of deuterated internal standards is a cornerstone of robust, reliable, and regulatory-compliant bioanalytical method development for pharmacokinetic studies. Their ability to perfectly mimic the analyte of interest provides unparalleled correction for the myriad variables inherent in sample preparation and LC-MS/MS analysis, most notably matrix effects. While the initial investment in a custom-synthesized deuterated standard may be higher than for a structural analog, the long-term benefits—improved data quality, higher accuracy and precision, reduced sample reanalysis, and increased confidence in critical drug development decisions—are invaluable.
References
A Technical Guide to Commercially Available Pyrimethamine-d3 for Researchers
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available Pyrimethamine-d3. This deuterated analog of Pyrimethamine serves as a critical internal standard for bioanalytical studies, ensuring accuracy and precision in quantifying Pyrimethamine in biological matrices.
Commercially Available Sources for this compound
This compound is available from several reputable suppliers of research chemicals and analytical standards. While specific stock levels and pricing are subject to change, the following companies are key sources for this compound. Researchers are advised to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data.
| Supplier | Website | CAS Number | Molecular Formula | Notes |
| MedchemExpress | --INVALID-LINK-- | 1189936-99-9 | C₁₂H₁₀D₃ClN₄ | Offers various pack sizes.[1] |
| Clinivex | --INVALID-LINK-- | Not specified | Not specified | Provides the compound for research purposes. |
| Simson Pharma Limited | --INVALID-LINK-- | 1189936-99-9 | C₁₂H₁₀D₃ClN₄ | Accompanied by a Certificate of Analysis. |
| Santa Cruz Biotechnology | --INVALID-LINK-- | 1189936-99-9 | C₁₂H₁₀D₃ClN₄ | Labeled inhibitor of Mdr-1. |
| CymitQuimica | --INVALID-LINK-- | Not specified | Not specified | Available in various quantities. |
| Immunomart | --INVALID-LINK-- | 1189936-99-9 | C₁₂H₁₀D₃ClN₄ | States the compound is for research use only. |
| LGC Standards | --INVALID-LINK-- | 1189936-99-9 | C₁₂H₁₀D₃ClN₄ | Provides a Certificate of Analysis.[2] |
| Toronto Research Chemicals | Via distributors | 1189936-99-9 | C₁₂H₁₀D₃ClN₄ | A well-known source for stable isotope-labeled compounds.[3] |
| Pharmaffiliates | --INVALID-LINK-- | 1189936-99-9 | C₁₂H₁₀D₃ClN₄ | Provides highly pure compound.[4] |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 251.73 g/mol | PubChem[5] |
| Exact Mass | 251.1017044 Da | PubChem |
| IUPAC Name | 5-(4-chlorophenyl)-6-(2,2,2-trideuterioethyl)pyrimidine-2,4-diamine | PubChem |
Mechanism of Action of Pyrimethamine
Pyrimethamine is an antiparasitic drug that functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway. By binding to DHFR, Pyrimethamine blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. This disruption of folate metabolism ultimately inhibits cell division and leads to the death of the parasite. The synergistic use of sulfonamides, which inhibit an earlier step in the folate synthesis pathway (dihydropteroate synthase), enhances the efficacy of Pyrimethamine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1189936-99-9 | LGC Standards [lgcstandards.com]
- 3. Pyrimethamine 3D printlets for pediatric toxoplasmosis: Design, pharmacokinetics, and anti-toxoplasma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C12H13ClN4 | CID 45040307 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pyrimethamine-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimethamine-d3, the deuterated analog of the dihydrofolate reductase inhibitor Pyrimethamine, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its structural similarity to Pyrimethamine, combined with its distinct mass, allows for precise quantification in complex biological matrices. Understanding the stability and optimal storage conditions of this compound is paramount to ensure the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the available data on the stability of this compound, recommended storage conditions, and detailed experimental protocols for its handling and analysis.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-(4-Chlorophenyl)-6-ethyl-d3-2,4-pyrimidinediamine |
| Synonyms | 2,4-Diamino-5-(4-chlorophenyl)-6-ethyl-d3-pyrimidine, Chloridin-d3 |
| Molecular Formula | C₁₂H₁₀D₃ClN₄ |
| Molecular Weight | 251.73 g/mol |
| Appearance | White to Off-White Solid |
| CAS Number | 1189936-99-9 |
Stability and Storage Conditions
The stability of this compound is crucial for its use as a reference standard. While extensive, publicly available stability data specifically for this compound is limited, information from various suppliers and studies on the non-deuterated form provides a strong basis for best practices.
Recommended Storage
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on available data:
-
Solid Form: The solid compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers suggest storage at -20°C.
-
Solutions: Stock solutions of this compound should be stored at low temperatures to minimize degradation. One supplier specifies that stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C[1][2]. It is also advisable to store solutions under nitrogen and away from moisture[2]. Shipping is typically done at room temperature, and this is considered stable for the transit period.
Quantitative Stability Data
Quantitative stability data for this compound is not extensively published. However, one supplier provides the following information for stock solutions:
| Storage Temperature | Duration | Stability |
| -80°C | 6 months | Stable |
| -20°C | 1 month | Stable |
Studies on a liquid formulation of Pyrimethamine (non-deuterated) demonstrated that it remained stable for at least 91 days when stored in plastic or glass bottles at both 4°C (remaining above 96% of initial concentration) and 25°C (remaining above 91% of initial concentration). While not specific to the deuterated form, this suggests good stability of the core molecule.
Experimental Protocols
Detailed experimental protocols are essential for the accurate use and analysis of this compound. The following sections outline key methodologies.
Protocol for Stability-Indicating Analysis
A stability-indicating analytical method is crucial to separate the intact drug from any potential degradation products. Based on validated methods for Pyrimethamine, a High-Performance Liquid Chromatography (HPLC) method is recommended.
Objective: To develop and validate an HPLC method for the quantification of this compound and to separate it from potential degradation products.
Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Potassium dihydrogen phosphate (B84403)
-
Hydrochloric acid, sodium hydroxide, hydrogen peroxide
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Forced degradation equipment (oven, UV light chamber)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column: C18 reverse-phase column.
-
Detection: UV detection at a suitable wavelength (e.g., 221 nm) or MS for higher specificity.
-
Injection Volume: 10-20 µL.
Forced Degradation Study Protocol:
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to gain insight into potential degradation pathways.
-
Acid Hydrolysis: To a solution of this compound (e.g., 1 mg/mL in methanol), add 0.1 N HCl. Reflux the mixture for a specified period (e.g., 30 minutes at 60°C). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: To a solution of this compound, add 0.1 N NaOH. Reflux the mixture under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature for a specified time and then analyze.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 50°C) for 24 hours. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a defined period.
Sample Preparation for Analysis:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution.
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
For forced degradation samples, dilute the stressed samples to a suitable concentration with the mobile phase before injection.
Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies and stability-indicating analysis of this compound.
Mechanism of Action and Signaling Pathway
Pyrimethamine acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. By inhibiting DHFR, Pyrimethamine disrupts DNA synthesis and cell replication, leading to its antiprotozoal effects, particularly against Toxoplasma gondii and the malaria parasite Plasmodium falciparum.
Caption: Mechanism of action of Pyrimethamine, which inhibits the enzyme Dihydrofolate Reductase (DHFR).
Conclusion
While specific, long-term stability data for this compound is not extensively documented in publicly available literature, the information from suppliers and related studies on the non-deuterated form provides a solid foundation for its proper handling and storage. Adherence to the recommended storage conditions, particularly for solutions, is critical for maintaining the compound's integrity and ensuring the validity of experimental data. The provided experimental protocols for stability-indicating analysis, adapted from established methods for Pyrimethamine, offer a robust framework for researchers to assess the stability of this compound in their own laboratory settings. Further research into the specific degradation pathways and products of this compound would be beneficial for the scientific community.
References
An In-Depth Technical Guide to the Isotopic Purity of Pyrimethamine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data interpretation necessary for understanding and verifying the isotopic purity of Pyrimethamine-d3. Ensuring the isotopic integrity of deuterated standards is paramount for their application in quantitative bioanalysis, pharmacokinetic studies, and metabolic research, where they serve as indispensable internal standards.
Introduction to this compound and Isotopic Purity
This compound is the deuterated analog of Pyrimethamine (B1678524), an antiparasitic drug. In its role as an internal standard, a known quantity of this compound is added to biological samples. Its near-identical chemical and physical properties to the endogenous, non-labeled Pyrimethamine ensure that it behaves similarly during sample preparation and analysis. The key difference, its increased mass due to the deuterium (B1214612) atoms, allows for its distinct detection by mass spectrometry.
The isotopic purity of this compound is a critical parameter, as the presence of unlabeled Pyrimethamine (d0) or partially deuterated species (d1, d2) can lead to inaccuracies in the quantification of the target analyte. Therefore, a thorough characterization of the isotopic distribution is essential.
Data Presentation: Isotopic Purity and Chemical Properties
The isotopic and chemical purity of this compound is determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is typically used to assess chemical purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine isotopic enrichment and the distribution of isotopologues.
Table 1: General Specifications of this compound
| Parameter | Specification |
| Chemical Formula | C₁₂H₁₀D₃ClN₄ |
| Molecular Weight | 251.73 g/mol |
| CAS Number | 1189936-99-9 |
| Appearance | White to off-white solid |
| Chemical Purity (by HPLC) | >95%[1] |
| Deuterium Incorporation | Nominal: 3 |
Table 2: Illustrative Isotopic Distribution of this compound by Mass Spectrometry
The following table presents a typical, illustrative isotopologue distribution for a batch of this compound. The actual distribution may vary between different batches and manufacturers and should be confirmed by analyzing the specific lot being used.
| Isotopologue | Mass (Da) | Relative Abundance (%) |
| d0 (Unlabeled) | 248.08 | < 0.1 |
| d1 | 249.09 | 0.2 |
| d2 | 250.09 | 2.5 |
| d3 (Desired) | 251.10 | 97.2 |
| d4 | 252.11 | 0.1 |
Isotopic Enrichment Calculation:
Isotopic enrichment is a measure of the percentage of the deuterated molecules in the entire compound population. Based on the illustrative data above, the isotopic enrichment would be calculated as the percentage of the desired d3 isotopologue, which is 97.2%.
Experimental Protocols for Isotopic Purity Assessment
Accurate determination of the isotopic purity of this compound relies on robust and well-defined analytical methods. The two primary techniques are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (MS) for Isotopologue Distribution
High-resolution mass spectrometry is the preferred method for determining the relative abundance of each isotopologue.
Objective: To quantify the distribution of d0, d1, d2, d3, and any other present isotopologues of Pyrimethamine.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled with a liquid chromatography system (LC-MS).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
-
-
LC-MS Analysis:
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Positive electrospray ionization (ESI+) mode.
-
Scan Mode: Full scan from m/z 245-260 to observe all isotopologues. For targeted analysis, a selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method can be developed. A common multiple reaction monitoring (MRM) transition for this compound is m/z 254 → 235[2].
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the protonated unlabeled Pyrimethamine ([M+H]⁺, C₁₂H₁₄ClN₄⁺, m/z 249.09) and the d3-labeled Pyrimethamine ([M+H]⁺, C₁₂H₁₀D₃ClN₄⁺, m/z 252.11). Note that some sources may cite the precursor ion for MS/MS of this compound as m/z 254, which could correspond to the [M+H]⁺ ion of the d3 species where the chlorine is the ³⁷Cl isotope.
-
Identify and integrate the peaks for all observed isotopologues (d0, d1, d2, d3, etc.).
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation
¹H (Proton) and ²H (Deuterium) NMR spectroscopy are powerful tools to confirm the location of deuteration and quantify the extent of deuterium incorporation.
Objective: To confirm the position of deuteration and quantify the residual proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
If absolute quantification is required, add a known amount of an internal standard with a distinct NMR signal.
-
-
¹H-NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Expected Chemical Shifts for Pyrimethamine:
-
Aromatic Protons: Signals for the p-chlorophenyl group will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm.
-
Ethyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the ethyl group are expected around δ 2.5-2.7 ppm (quartet), and the methyl protons (-CH₃) are expected around δ 1.1-1.3 ppm (triplet).
-
Amine Protons (-NH₂): These protons often appear as broad signals and their chemical shift can vary depending on the solvent and concentration.
-
-
Analysis for this compound: In the ¹H-NMR spectrum of this compound, the signal corresponding to the methyl protons of the ethyl group (around δ 1.1-1.3 ppm) should be significantly diminished or absent, as these are the positions of deuteration. The methylene signal should appear as a singlet or a narrow multiplet due to the absence of coupling with the deuterated methyl group.
-
Quantification: The percentage of deuterium incorporation can be estimated by comparing the integral of the residual proton signal of the deuterated methyl group to the integral of a non-deuterated proton signal within the molecule (e.g., the methylene protons or aromatic protons).
-
Formula: % Deuteration = [1 - (Integral of residual -CH₃ signal / Normalized integral of a reference proton signal)] x 100
-
-
-
²H-NMR (Deuterium) Spectroscopy:
-
Acquire a one-dimensional ²H-NMR spectrum.
-
A strong signal should be observed at the chemical shift corresponding to the methyl group of the ethyl moiety, confirming the location of deuterium incorporation. The relative integrals of the deuterium signals can provide information about the distribution of deuterium at different sites if multiple deuteration positions are present.
-
Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical connections in determining the isotopic purity of this compound.
Conclusion
A thorough assessment of the isotopic purity of this compound is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical methods. By employing a combination of high-resolution mass spectrometry and NMR spectroscopy, researchers can obtain a comprehensive understanding of the isotopic composition, including the distribution of isotopologues and the precise level of deuterium incorporation. This multi-faceted approach provides the necessary confidence for the use of this compound as a robust internal standard in regulated and research environments.
References
A Technical Guide to Pyrimethamine and its Deuterated Analog: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the key differences between the established antiprotozoal drug, Pyrimethamine, and its deuterated analog. By leveraging the kinetic isotope effect, the deuterated version of Pyrimethamine is anticipated to exhibit a modified metabolic profile, potentially leading to improved pharmacokinetic properties, enhanced efficacy, and a more favorable safety profile. This document will delve into the core scientific principles, present available data, and provide detailed experimental protocols to guide further research and development in this area.
Introduction to Pyrimethamine and the Rationale for Deuteration
Pyrimethamine is a diaminopyrimidine derivative that functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of folic acid.[1] By disrupting the folate pathway, Pyrimethamine effectively inhibits DNA synthesis in susceptible protozoan parasites, making it a cornerstone in the treatment of toxoplasmosis and historically, malaria.[1] It is often used in combination with a sulfonamide to create a synergistic blockade of the folate pathway.[1]
The metabolism of Pyrimethamine is primarily hepatic and is known to be mediated by cytochrome P450 (CYP450) enzymes.[2][3] This metabolic process can lead to a relatively short half-life and the formation of various metabolites, which may contribute to off-target effects and toxicity.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), has emerged as a promising strategy in drug development to overcome pharmacokinetic limitations of existing medications. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect. This effect can significantly slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, often resulting in:
-
Improved Pharmacokinetic Profile: A reduced rate of metabolism can lead to a longer drug half-life, increased exposure (AUC), and potentially a lower and less frequent dosing regimen.
-
Reduced Formation of Toxic Metabolites: By slowing down metabolism, the formation of potentially harmful metabolites can be minimized, leading to an improved safety and tolerability profile.
-
Enhanced Efficacy: Increased and more sustained plasma concentrations of the active drug may lead to improved therapeutic outcomes.
This guide will explore the anticipated impact of deuteration on the well-characterized properties of Pyrimethamine.
Comparative Data
While direct, head-to-head comparative studies of Pyrimethamine and its deuterated analog are not extensively available in the public domain, we can compile the known quantitative data for Pyrimethamine and extrapolate the expected changes for its deuterated counterpart based on established principles of deuteration.
Physicochemical Properties
| Property | Pyrimethamine | Deuterated Pyrimethamine (Predicted) |
| IUPAC Name | 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine | 5-(4-chlorophenyl)-6-(ethyl-d5)-pyrimidine-2,4-diamine (example) |
| Molecular Formula | C₁₂H₁₃ClN₄ | C₁₂H₈D₅ClN₄ (for ethyl-d5 analog) |
| Molecular Weight | ~248.71 g/mol | ~253.74 g/mol (for ethyl-d5 analog) |
Pharmacokinetic Parameters
The following table summarizes the reported pharmacokinetic parameters for Pyrimethamine. The predicted values for its deuterated analog are based on the expected reduction in metabolic clearance due to the kinetic isotope effect.
| Parameter | Pyrimethamine | Deuterated Pyrimethamine (Predicted) |
| Bioavailability | Well-absorbed | Expected to be similar or slightly increased |
| Protein Binding | 87% | Expected to be unchanged |
| Metabolism | Hepatic, via CYP450 enzymes | Reduced hepatic metabolism |
| Elimination Half-life | 96 hours | Increased (e.g., > 120 hours) |
| Clearance | Variable | Decreased |
Efficacy Data
The in vitro efficacy of Pyrimethamine against various parasites is well-documented. It is anticipated that the deuterated analog will exhibit at least comparable, if not slightly improved, potency due to increased stability.
| Organism | Strain | IC₅₀ (Pyrimethamine) | IC₅₀ (Deuterated Pyrimethamine - Predicted) |
| Plasmodium falciparum | Susceptible | < 100 nM | ≤ 100 nM |
| Plasmodium falciparum | Intermediate Resistance | 100-2,000 nM | Potentially lower due to reduced metabolism |
| Plasmodium falciparum | Resistant | > 2,000 nM | Potentially lower due to reduced metabolism |
Toxicity Profile
The primary toxicity associated with Pyrimethamine is bone marrow suppression due to its antifolate activity. By reducing the metabolic burden and potentially the formation of off-target metabolites, the deuterated analog may exhibit a more favorable safety profile.
| Adverse Effect | Pyrimethamine | Deuterated Pyrimethamine (Predicted) |
| Bone Marrow Suppression | Dose-dependent | Potentially reduced at equivalent therapeutic doses |
| Gastrointestinal Effects | Common | Potentially reduced due to lower dosing |
| Dermatological Reactions | Reported | Potentially reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments to compare Pyrimethamine and its deuterated analog.
Synthesis of Deuterated Pyrimethamine
Objective: To synthesize a deuterated analog of Pyrimethamine, for example, by introducing deuterium into the ethyl group.
Materials:
-
p-chlorophenylacetonitrile
-
Ethyl propionate-d5
-
Sodium methoxide (B1231860)
-
Anhydrous solvents (e.g., ethanol, diethyl ether)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure: A general synthetic route for Pyrimethamine can be adapted for its deuterated analog.
-
Condensation: React p-chlorophenylacetonitrile with ethyl propionate-d5 in the presence of a strong base like sodium methoxide to form the corresponding deuterated β-ketonitrile.
-
Enol Ether Formation: Treat the deuterated β-ketonitrile with diazomethane to form the enol ether.
-
Cyclization: React the deuterated enol ether with guanidine in a suitable solvent (e.g., ethanol) under reflux to yield 5-(4-chlorophenyl)-6-(ethyl-d5)-pyrimidine-2,4-diamine.
-
Purification: Purify the final product using column chromatography and characterize it using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure and deuterium incorporation.
In Vitro Efficacy Assay against Toxoplasma gondii
Objective: To determine and compare the 50% inhibitory concentration (IC₅₀) of Pyrimethamine and its deuterated analog against Toxoplasma gondii tachyzoites.
Materials:
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Human foreskin fibroblast (HFF) cells
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Pyrimethamine and its deuterated analog stock solutions
-
96-well plates
-
Luciferase assay system (if using a luciferase-expressing parasite strain) or a DNA quantification assay (e.g., SYBR Green-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HFF cells in 96-well plates and allow them to form a confluent monolayer.
-
Drug Dilution: Prepare a serial dilution of Pyrimethamine and its deuterated analog in culture medium.
-
Infection and Treatment: Infect the HFF cell monolayers with Toxoplasma gondii tachyzoites. After a brief incubation period to allow for parasite invasion, remove the inoculum and add the media containing the different drug concentrations.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for parasite replication in the untreated controls.
-
Quantification of Parasite Growth:
-
Luciferase Assay: If using a luciferase-expressing strain, lyse the cells and measure the luciferase activity, which is proportional to the number of viable parasites.
-
DNA Quantification: Lyse the cells and quantify the amount of parasite DNA using a SYBR Green-based qPCR assay with primers specific for a Toxoplasma gondii gene.
-
-
Data Analysis: Plot the percentage of parasite growth inhibition against the drug concentration and determine the IC₅₀ value for each compound using a suitable software.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of Pyrimethamine and its deuterated analog in a rodent model (e.g., rats or mice).
Materials:
-
Male Sprague-Dawley rats (or another suitable rodent strain)
-
Pyrimethamine and its deuterated analog formulations for oral administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
-
Pyrimethamine-d3 as an internal standard
Procedure:
-
Animal Dosing: Administer a single oral dose of either Pyrimethamine or its deuterated analog to a cohort of rats.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Protein Precipitation: Precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of the parent drug and any major metabolites. Use a deuterated internal standard (e.g., this compound) for accurate quantification.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life for both compounds.
Visualizations
Metabolic Pathway of Pyrimethamine
References
Methodological & Application
Application Note and Protocol for the Quantification of Pyrimethamine in Human Plasma using Pyrimethamine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimethamine (B1678524) is an antiparasitic drug used in the treatment of protozoal infections such as toxoplasmosis and malaria. Therapeutic drug monitoring and pharmacokinetic studies of pyrimethamine require a robust and reliable analytical method for its quantification in biological matrices. This application note provides a detailed protocol for the determination of pyrimethamine in human plasma using a stable isotope-labeled internal standard, Pyrimethamine-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is critical for correcting variations during sample preparation and potential matrix effects, thereby ensuring high accuracy and precision of the analytical results.[1][2][3][4]
This document outlines two common sample preparation techniques: protein precipitation and liquid-liquid extraction, followed by a validated LC-MS/MS method.
Principle
The quantitative analysis of pyrimethamine in plasma is based on the principle of stable isotope dilution mass spectrometry. A known concentration of this compound is added to the plasma samples at the beginning of the sample preparation process. Both the analyte (pyrimethamine) and the internal standard (this compound) are co-extracted and analyzed by LC-MS/MS. Since this compound is chemically identical to pyrimethamine but has a different mass, it co-elutes chromatographically but is distinguished by the mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from standards with known concentrations of pyrimethamine.[1]
Experimental Protocols
Materials and Reagents
-
Analytes: Pyrimethamine, this compound (internal standard)
-
Plasma: Blank human plasma with K2EDTA as an anticoagulant, stored at -70°C.
-
Solvents:
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (LC-MS grade or ultrapure)
-
-
Additives:
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Pipettes
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a stock solution of Pyrimethamine (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the pyrimethamine stock solution in methanol or a suitable solvent mixture (e.g., acetonitrile-water, 1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution to a final concentration of 10 ng/mL in a solvent mixture such as acetonitrile-water (1:9, v/v) containing 0.1% formic acid.
-
Sample Preparation
Two common methods for sample preparation are protein precipitation and liquid-liquid extraction.
This method is rapid and suitable for high-throughput analysis.
-
Allow plasma samples to thaw at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (1 µg/mL was used in one study, though lower concentrations are common).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,300 rpm at 4°C for 25 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
This method provides a cleaner extract compared to protein precipitation.
-
Allow plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma in a glass tube, add 100 µL of the internal standard working solution.
-
Add 2 mL of ethyl acetate.
-
Vortex the mixture for 60 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.
-
LC System: UHPLC system
-
Column: ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
A typical gradient starts with a low percentage of organic phase (e.g., 25% B), ramps up to a high percentage (e.g., 90% B) to elute the analyte, holds for a short period, and then returns to the initial conditions to re-equilibrate the column.
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 3 µL
-
Column Temperature: 35°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pyrimethamine: m/z 249 → 233
-
This compound: m/z 254 → 235
-
Data Presentation
The following tables summarize the quantitative data from method validation studies.
Table 1: Calibration Curve and Linearity
| Parameter | Pyrimethamine | Reference |
| Calibration Range | 2 - 1000 ng/mL | |
| Regression Model | Simple linear regression with 1/x weighting | |
| Correlation Coefficient (r²) | 0.9992 ± 0.0002 |
In another study, a calibration range of 5-30 ng/mL was reported with a correlation coefficient of 0.9981.
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| Low | 1.8 - 8.4 % | 5.4 - 8.2 % | Within ± 15% | Within ± 15% | |
| Medium | 1.8 - 8.4 % | 5.4 - 8.2 % | Within ± 15% | Within ± 15% | |
| High | 1.8 - 8.4 % | 5.4 - 8.2 % | Within ± 15% | Within ± 15% | |
| LLOQ | < 20% | < 20% | Within ± 20% | Within ± 20% |
A separate study reported within-day and between-day precision and accuracy did not exceed 8%.
Table 3: Recovery
| Analyte | Mean Recovery (%) | Standard Deviation | Reference |
| Pyrimethamine | 97.0% | 1.5% |
Visualization
The following diagrams illustrate the experimental workflow for the quantification of pyrimethamine in plasma samples.
Caption: Workflow for Protein Precipitation Method.
References
- 1. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Antimalarial Drugs Using Pyrimethamine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of antimalarial drugs in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug efficacy assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is essential for robust and reliable LC-MS/MS methods, as it compensates for variability in sample preparation, chromatography, and ionization.[1][2] Pyrimethamine-d3 (PMT-d3), a deuterated analog of the antimalarial drug pyrimethamine (B1678524), serves as an excellent internal standard for the quantification of pyrimethamine and other antimalarial drugs.[3][4] This application note provides detailed protocols and quantitative data for the analysis of antimalarial drugs using this compound.
Principles of Using a Deuterated Internal Standard
A deuterated internal standard like this compound is an ideal choice for quantitative bioanalysis for several reasons:[1]
-
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the analyte of interest (unlabeled pyrimethamine), ensuring similar extraction recovery and chromatographic behavior.
-
Co-elution: The internal standard co-elutes with the analyte, which helps to normalize for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample.
-
Distinct Mass-to-Charge Ratio (m/z): The difference in mass due to the deuterium (B1214612) atoms allows for separate detection by the mass spectrometer, enabling accurate quantification.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of various antimalarial drugs using methods that employ this compound or similar deuterated internal standards.
Table 1: LC-MS/MS Method Parameters for the Quantification of Pyrimethamine and Sulfadoxine (B1681781).
| Parameter | Pyrimethamine (PM) | Sulfadoxine (SD) |
| Internal Standard | This compound (PM-d3) | Sulfadoxine-d4 (SD-d4) |
| Matrix | Human Plasma | Human Plasma |
| Sample Volume | 5 µL | 5 µL |
| Calibration Range | 2 - 1000 ng/mL | 1 - 200 µg/mL |
| Precursor Ion (m/z) | 249 | 311 |
| Product Ion (m/z) | 233 | 245 |
| IS Precursor Ion (m/z) | 254 | 315 |
| IS Product Ion (m/z) | 235 | 249 |
| Mean Recovery | 97.0 ± 1.5% | 94.3 ± 3.2% |
Table 2: LC-MS/MS Method Parameters for the Quantification of Pyrimethamine in a Pediatric Formulation Study.
| Parameter | Value |
| Internal Standard | This compound (PMT-d3) |
| Matrix | Rat Plasma |
| Sample Volume | 50 µL |
| Calibration Range | 100 - 1000 µg/mL |
| Precursor Ion (m/z) - PMT | 249.17 |
| Precursor Ion (m/z) - PMT-d3 | 252.17 |
| Collision Energy | 15V |
Experimental Protocols
Protocol 1: Determination of Sulfadoxine and Pyrimethamine in Microvolume Human Plasma
This protocol describes a sensitive UHPLC-MS/MS method for the simultaneous determination of sulfadoxine and pyrimethamine in small plasma volumes.
4.1.1. Materials and Reagents
-
Sulfadoxine and Pyrimethamine reference standards
-
Sulfadoxine-d4 and this compound internal standards
-
Acetonitrile (MeCN), Methanol (B129727), Water (LC-MS grade)
-
Formic acid, Ammonium (B1175870) formate (B1220265)
-
K2EDTA human plasma
4.1.2. Sample Preparation
-
To 5 µL of plasma, add the internal standard solution (Sulfadoxine-d4 and this compound).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
4.1.3. UHPLC-MS/MS Conditions
-
UHPLC System: Waters I class UPLC
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.8 mL/min (gradient elution)
-
Ion Source: Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4.1.4. Workflow Diagram
Caption: Workflow for the UHPLC-MS/MS analysis of Sulfadoxine and Pyrimethamine in human plasma.
Protocol 2: Quantification of Pyrimethamine from Plasma in a Pharmacokinetic Study
This protocol details the UPLC-MS method used to analyze pyrimethamine in plasma samples for pharmacokinetic assessment.
4.2.1. Materials and Reagents
-
Pyrimethamine reference standard
-
This compound (PMT-d3) internal standard
-
Methanol, Ammonium formate, Formic acid
-
Rat plasma
4.2.2. Sample Preparation
-
To 50 µL of plasma, add 300 µL of methanol.
-
Add 50 µL of the internal standard solution (PMT-d3, 1 µg/mL).
-
Add 100 µL of 5 mM ammonium formate containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 13,300 rpm at 4°C for 25 minutes.
-
Analyze the supernatant by UPLC-MS.
4.2.3. UPLC-MS Conditions
-
UPLC System: Acquity UPLC®
-
Column: BEH-C18 (2.1×50 mm, 1.7 µm)
-
Column Temperature: 35°C
-
Mobile Phase: 5 mM ammonium formate and methanol (60:40 v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Run Time: 4 minutes
-
Mass Spectrometer: QDa detector
-
Ion Source: Electrospray Positive Ionization (ESI+)
-
Capillary Voltage: 0.8 kV
-
Collision Energy: 15V
4.2.4. Workflow Diagram
Caption: Workflow for the UPLC-MS analysis of Pyrimethamine in rat plasma.
Signaling Pathway: Mechanism of Action of Pyrimethamine
Pyrimethamine is an antimalarial drug that acts by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malaria parasite. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and certain amino acids, which are essential for DNA synthesis and cell multiplication. By blocking this pathway, pyrimethamine prevents the parasite from replicating.
Caption: Mechanism of action of Pyrimethamine via inhibition of Dihydrofolate Reductase (DHFR).
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of antimalarial drugs in various biological matrices. The protocols and data presented in this application note offer a comprehensive guide for researchers and scientists in the field of antimalarial drug development and clinical research. The high sensitivity and specificity of the described LC-MS/MS methods are essential for accurate pharmacokinetic and pharmacodynamic assessments.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimethamine 3D printlets for pediatric toxoplasmosis: Design, pharmacokinetics, and anti-toxoplasma activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Calibration Curve with Pyrimethamine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for developing a robust and reliable calibration curve for the quantification of Pyrimethamine in biological matrices, utilizing Pyrimethamine-d3 as an internal standard. The protocols outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Pyrimethamine is an antiparasitic drug used in the treatment of protozoal infections. Accurate quantification of Pyrimethamine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[1][2] This approach corrects for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[2]
This application note details the necessary steps, from solution preparation to data analysis, for constructing a calibration curve for Pyrimethamine.
Experimental Protocols
Materials and Reagents
-
Pyrimethamine reference standard
-
This compound (internal standard)[1]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human plasma (with K2EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Pyrimethamine and this compound into separate volumetric flasks.
-
Dissolve the compounds in methanol to a final concentration of 1 mg/mL.[3]
-
Store stock solutions at -20°C or -80°C in amber vials to protect from light.
Working Standard Solutions:
-
Prepare a series of Pyrimethamine working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water. The concentration of these solutions will be used to spike into the blank plasma to create calibration standards.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 10 ng/mL) in a 1:9 mixture of acetonitrile and water containing 0.1% formic acid.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate volumes of the Pyrimethamine working standard solutions into blank human plasma to create a series of calibration standards. A typical calibration curve might include 6 to 8 non-zero concentration levels.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Example Calibration Standard Concentrations for Pyrimethamine in Plasma:
| Standard Level | Concentration (ng/mL) |
| LLOQ | 2 |
| Cal 2 | 5 |
| Cal 3 | 10 |
| Cal 4 | 25 |
| Cal 5 | 50 |
| Cal 6 | 100 |
| Cal 7 | 250 |
| Cal 8 | 500 |
| ULOQ | 1000 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. These values are based on a reported calibration range of 2-1000 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Pyrimethamine from plasma samples.
-
Pipette 50 µL of each calibration standard, QC sample, or unknown sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at high speed (e.g., 13,300 rpm) for 10-25 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of Pyrimethamine. Optimization may be required for different instrument setups.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 - 0.8 mL/min |
| Injection Volume | 3 - 5 µL |
| Column Temperature | 35°C |
| Gradient | A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by re-equilibration. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Pyrimethamine: 249.1 |
| This compound: 252.2 or 254.0 | |
| Product Ion (m/z) | Pyrimethamine: 233.0 or 124.0 |
| This compound: 235.0 | |
| Collision Energy | To be optimized for the specific instrument. |
Data Presentation
The performance of the calibration curve should be evaluated based on its linearity, range, and the accuracy and precision of the back-calculated concentrations of the calibration standards.
Table 1: Representative Calibration Curve Data for Pyrimethamine
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| Pyrimethamine | 2 - 1000 | > 0.999 | 1/x |
Data derived from a study by Sok et al., 2024.
Table 2: Method Validation Parameters for Pyrimethamine Quantification
| Parameter | Pyrimethamine |
| Limit of Detection (LOD) | 0.69 ng/mL |
| Limit of Quantification (LOQ) | 2.29 ng/mL |
| Intra-day Precision (%RSD) | < 8.4% |
| Inter-day Precision (%RSD) | < 8.2% |
| Accuracy (% Recovery) | 97.0 ± 1.5% |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Pyrimethamine quantification.
Logical Relationship for Calibration Curve Construction
Caption: Logic for constructing the calibration curve.
References
Application of Pyrimethamine-d3 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimethamine (B1678524) is an antiparasitic drug, primarily used in the treatment of malaria and toxoplasmosis. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids in parasites.[1][2] Understanding the metabolism and pharmacokinetics of pyrimethamine is essential for optimizing its therapeutic efficacy and safety. Pyrimethamine-d3, a stable isotope-labeled form of pyrimethamine, serves as an invaluable tool in drug metabolism studies, particularly as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly improves the accuracy and precision of bioanalytical methods by correcting for variability in sample preparation and matrix effects.
This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, focusing on its application in pharmacokinetic analysis and providing a general framework for its potential use in in vitro drug interaction studies.
Quantitative Bioanalysis of Pyrimethamine in Human Plasma using LC-MS/MS
The most prominent application of this compound is as an internal standard for the accurate quantification of pyrimethamine in biological matrices, such as plasma. This is crucial for pharmacokinetic studies.
Experimental Protocol: Quantification of Pyrimethamine in Human Plasma
This protocol is a composite based on established methodologies for the analysis of pyrimethamine in human plasma.
1.1. Materials and Reagents
-
Pyrimethamine reference standard
-
This compound (internal standard)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pyrimethamine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Pyrimethamine stock solution with a mixture of methanol and water (50:50, v/v) to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in the same diluent.
1.3. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or QC sample.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,300 rpm) for 25 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
1.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., ACE Excel SuperC18, 50 x 2.1 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, followed by re-equilibration.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 3 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pyrimethamine: m/z 249 → 233
-
This compound: m/z 254 → 235
-
-
1.5. Data Analysis
Quantification is performed by calculating the peak area ratio of pyrimethamine to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of pyrimethamine in the unknown samples is then determined from this curve.
Data Presentation: Pharmacokinetic Parameters of Pyrimethamine
The following table summarizes key pharmacokinetic parameters of pyrimethamine from various studies. The use of this compound as an internal standard in the underlying bioanalytical methods ensures the reliability of this data.
| Pharmacokinetic Parameter | Value | Population | Reference |
| Elimination Half-life (t½) | 5.5 ± 4.6 days | Children | [3] |
| 96 hours | Adults | [4] | |
| Volume of Distribution (Vd) | 4.379 L/kg | Children | [3] |
| Peak Plasma Concentration (Cmax) | 0.55 ng/mL | Adults | |
| Time to Peak Concentration (Tmax) | 2-8 hours | Adults | |
| Protein Binding | 87% | Adults |
Experimental Workflow: Bioanalytical Method using this compound```dot
Caption: Pyrimethamine's mechanism of action via inhibition of dihydrofolate reductase.
Conclusion
This compound is a critical tool in the study of pyrimethamine's drug metabolism and pharmacokinetics. Its primary and most well-established application is as an internal standard in LC-MS/MS bioanalytical methods, which allows for highly accurate and precise quantification of pyrimethamine in biological samples. This, in turn, enables robust pharmacokinetic characterization and supports therapeutic drug monitoring. While its direct role in elucidating metabolic pathways is limited, its function as an internal standard is foundational for quantitative in vitro studies, such as the assessment of drug-drug interaction potential through CYP inhibition assays. The protocols and data presented here provide a comprehensive resource for researchers in the field of drug development and pharmacology.
References
Application Note: High-Throughput Analysis of Pyrimethamine-d3 in Human Plasma by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Pyrimethamine-d3 in human plasma. This compound is a deuterated stable isotope-labeled internal standard used for the accurate quantification of the antimalarial drug pyrimethamine (B1678524). This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The described method is suitable for high-throughput pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Pyrimethamine is an antiparasitic drug used in the treatment of toxoplasmosis and malaria. Accurate and precise quantification of pyrimethamine in biological matrices is crucial for pharmacokinetic studies and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data. This document provides a detailed protocol for the separation and quantification of this compound, which is essential for the accurate determination of pyrimethamine concentrations in human plasma.
Experimental
Materials and Reagents
-
Pyrimethamine and this compound reference standards were sourced from a reputable supplier (e.g., Toronto Research Chemicals).[1]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank human plasma (K2EDTA as anticoagulant)
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.[1]
-
Thaw plasma samples at room temperature.
-
To 5 µL of plasma in a microcentrifuge tube, add the internal standard working solution.[1]
-
Add 175 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 5-10 seconds.
-
Centrifuge at a high speed (e.g., 20,000 x g) for 3 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial.
-
The supernatant can be directly injected or further diluted with water prior to injection into the UHPLC-MS/MS (B15284909) system.
Liquid Chromatography Conditions
The chromatographic separation is performed on a UHPLC system using a reversed-phase C18 column. The conditions are optimized for rapid and efficient separation of pyrimethamine and its deuterated internal standard.
| Parameter | Condition |
| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACE Excel SuperC18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 3 µL |
| Column Temperature | 35 °C |
| Gradient | 0.0-0.2 min: 25% B0.2-1.0 min: 25-40% B1.0-1.1 min: 40-90% B1.1-1.5 min: 90% B1.5-1.51 min: 90-25% B1.51-1.6 min: 25% B |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for the detection of pyrimethamine and this compound. The instrument is operated in positive electrospray ionization mode, and quantification is performed using multiple reaction monitoring (MRM).
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Pyrimethamine | 249 → 233 |
| This compound | 254 → 235 |
| Dwell Time | 50 ms (example) |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
Results
The described UHPLC-MS/MS method provides excellent chromatographic separation of pyrimethamine and this compound. The use of a stable isotope-labeled internal standard ensures that any variations during sample processing are accounted for, resulting in high accuracy and precision. The retention times for both compounds are expected to be very similar, with the deuterated standard potentially eluting slightly earlier.
Table 1: Mass Spectrometry Parameters for Pyrimethamine and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Pyrimethamine | 249 | 233 |
| This compound | 254 | 235 |
Experimental Workflow and Signaling Pathway Visualization
References
Application Notes and Protocols for the Detection of Pyrimethamine-d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pyrimethamine (B1678524) and its deuterated internal standard, Pyrimethamine-d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer comprehensive insights into the necessary parameters and experimental procedures to ensure accurate and reproducible results in research and drug development settings.
Quantitative Data Summary
The successful quantification of Pyrimethamine using a deuterated internal standard like this compound relies on precise mass spectrometry parameters. The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Pyrimethamine and this compound, operated in positive electrospray ionization (ESI+) mode. These values are essential for setting up the instrument method for selective and sensitive detection.
| Analyte | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Ionization Mode |
| Pyrimethamine | 249 | 233 | ESI+ |
| Pyrimethamine | 249.10 | 124 and 213 | ESI+ |
| This compound (Internal Standard) | 254 | 235 | ESI+ |
Experimental Protocols
This section outlines a typical experimental protocol for the determination of Pyrimethamine in biological matrices, such as human plasma, using this compound as an internal standard.
Materials and Reagents
-
Pyrimethamine analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (analytical grade)
-
Blank human plasma (K2EDTA)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Pyrimethamine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Pyrimethamine stock solution with a mixture of acetonitrile and water (1:1, v/v) to create working standard solutions for the calibration curve.
-
-
Internal Standard Spiking Solution:
-
Dilute the this compound stock solution with a suitable solvent (e.g., acetonitrile) to prepare a working internal standard solution at a fixed concentration.
-
Sample Preparation (Protein Precipitation)
-
Sample Aliquoting:
-
Pipette a small volume (e.g., 5 µL) of plasma samples (calibration standards, quality controls, and unknown samples) into a microcentrifuge tube.[1]
-
-
Addition of Internal Standard:
-
Add the internal standard spiking solution to each sample.
-
-
Protein Precipitation:
-
Add a precipitating agent, such as acetonitrile, to each tube. The ratio of acetonitrile to plasma is typically 3:1 or 4:1.
-
-
Vortexing:
-
Vortex the tubes for approximately 1 minute to ensure thorough mixing and complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
-
Injection:
-
Inject a specific volume (e.g., 3-5 µL) of the supernatant into the LC-MS/MS system for analysis.[1]
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A UHPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column is commonly used (e.g., ACE Excel SuperC18, 50 × 2.1 mm, 1.7 μm).[1]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (acetonitrile), which is then ramped up to elute the analytes. A representative gradient program is as follows: 25% B (0-0.2 min), 25-40% B (0.2-1.0 min), 40-90% B (1.0-1.1 min), hold at 90% B (1.1-1.5 min), and re-equilibrate to 25% B.
-
Flow Rate: A flow rate of 0.8 mL/min is a common starting point.
-
Injection Volume: 3 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pyrimethamine: 249 → 233 m/z.
-
This compound: 254 → 235 m/z.
-
-
Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, temperature, and gas flows.
-
Visualizations
Caption: Experimental workflow for Pyrimethamine analysis.
Caption: MRM logic for Pyrimethamine and its internal standard.
References
Preparation of Stock and Working Solutions for Pyrimethamine-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of stock and working solutions of Pyrimethamine-d3, a deuterated analog of the dihydrofolate reductase inhibitor, Pyrimethamine (B1678524). Accurate solution preparation is critical for ensuring the reproducibility and reliability of experimental results in research and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and for understanding the compound's behavior in experimental systems.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₀D₃ClN₄ | [1][2] |
| Molecular Weight | 251.73 g/mol | [1][2] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Soluble in DMSO (20 mg/mL) | |
| Sparingly soluble in aqueous buffers | ||
| Storage (Solid) | -20°C | |
| Storage (Stock in DMSO) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Determine the required mass of this compound. Using the molecular weight (251.73 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 251.73 g/mol = 2.5173 mg
-
-
Weigh the this compound. In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder.
-
Dissolve in DMSO. Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Ensure complete dissolution. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions
This protocol provides a general guideline for diluting the DMSO stock solution to prepare working solutions for various applications. It is crucial to maintain the final DMSO concentration in the working solution at a low, non-toxic level (typically ≤ 0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer, cell culture medium, or other appropriate diluent
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw the stock solution. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions. To minimize precipitation, it is recommended to perform serial dilutions rather than a single large dilution.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the desired aqueous buffer or medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of diluent).
-
Final Working Solution: Dilute the intermediate solution to the final desired concentration. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution (e.g., 10 µL of 1 mM intermediate + 990 µL of diluent).
-
-
Vehicle Control. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Example Working Concentrations for Different Applications:
| Application | Typical Working Concentration Range | Citations |
| LC-MS/MS Analysis | 2–1000 ng/mL | |
| In vitro Anti-malarial Assays | 0.003 - 10 µmol/L | |
| STAT3 Inhibition Assays | 10 - 20 µM | |
| DHFR Inhibition Assays | IC₅₀ ≈ 4.49 µM (for human DHFR) | |
| Colorectal Cancer Cell Growth Inhibition | 5, 10, 20 µM |
Workflow for Solution Preparation
The following diagram illustrates the key steps in preparing stock and working solutions of this compound.
References
Application of Pyrimethamine-d3 in Toxoplasmosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pyrimethamine-d3 in toxoplasmosis research. This compound, a deuterated analog of the anti-parasitic drug Pyrimethamine, serves as an invaluable tool, primarily as an internal standard in quantitative bioanalytical methods. Its use significantly enhances the accuracy and precision of pharmacokinetic and pharmacodynamic studies essential for the development of effective treatments against Toxoplasma gondii, the causative agent of toxoplasmosis.
Introduction to Pyrimethamine and its Mechanism of Action
Pyrimethamine is a folic acid antagonist that is a cornerstone in the treatment of toxoplasmosis, often used in combination with sulfadiazine.[1][2][3] Its therapeutic effect stems from the selective inhibition of the dihydrofolate reductase (DHFR) enzyme in Toxoplasma gondii.[1][2] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids, and ultimately for DNA synthesis and cell division of the parasite. By blocking this pathway, Pyrimethamine effectively halts the replication of Toxoplasma gondii.
Figure 1: Mechanism of action of Pyrimethamine in Toxoplasma gondii.
Role of this compound in Research
This compound is the deuterated form of Pyrimethamine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). When added to biological samples at a known concentration, it co-elutes with the non-labeled Pyrimethamine during chromatography but is distinguishable by its higher mass in the mass spectrometer. This allows for accurate quantification of Pyrimethamine, correcting for variations in sample preparation and instrument response.
Quantitative Analysis of Pyrimethamine using this compound
A robust and sensitive UPLC-MS/MS method is crucial for pharmacokinetic studies. The following table summarizes the key parameters for such a method, using this compound as an internal standard.
| Parameter | Value |
| Instrumentation | |
| Liquid Chromatography | UPLC System |
| Mass Spectrometry | Triple Quadrupole Mass Spectrometer |
| Chromatographic Conditions | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Gradient of 5 mM ammonium (B1175870) formate (B1220265) and methanol (B129727) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry Conditions | |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Capillary Voltage | 0.8 kV |
| Collision Energy | 15 V |
| Monitored Transitions (m/z) | Pyrimethamine: 249.17 -> 233.0 |
| This compound: 252.17 -> 235.0 |
Table 1: UPLC-MS/MS Parameters for Quantification of Pyrimethamine.
Experimental Protocols
Protocol for In Vitro Anti-Toxoplasma Activity Assay
This protocol describes a common method to assess the efficacy of Pyrimethamine against Toxoplasma gondii in a cell culture model.
Figure 2: Workflow for in vitro anti-Toxoplasma activity assay.
Materials:
-
Host cells (e.g., human foreskin fibroblasts - HFF)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Pyrimethamine
-
96-well plates
-
Reagents for parasite growth measurement (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase assay or [3H]-uracil)
Procedure:
-
Seed host cells in 96-well plates and allow them to form a confluent monolayer.
-
Infect the host cell monolayer with T. gondii tachyzoites.
-
Prepare serial dilutions of Pyrimethamine in culture medium.
-
Remove the infection medium from the wells and add the Pyrimethamine dilutions. Include appropriate controls (no drug and solvent control).
-
Incubate the plates for 48-72 hours.
-
Assess parasite proliferation using a suitable method. For example, a colorimetric β-galactosidase assay for engineered parasite lines or by measuring the incorporation of radiolabeled [3H]-uracil.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.
| Strain | IC50 of Pyrimethamine (µM) | Reference |
| RH (Type I) | ~0.02 - 0.2 | |
| P(LK) (Type II) | ~0.02 | |
| Veg (Type III) | ~0.02 |
Table 2: Reported IC50 values of Pyrimethamine against different Toxoplasma gondii strains.
Protocol for In Vivo Pharmacokinetic Study in a Murine Model
This protocol outlines a typical pharmacokinetic study in mice to determine the in vivo behavior of Pyrimethamine, utilizing this compound for accurate quantification.
Figure 3: Workflow for an in vivo pharmacokinetic study.
Materials:
-
Laboratory animals (e.g., Swiss mice)
-
Pyrimethamine formulation for administration
-
This compound solution (for internal standard)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
UPLC-MS/MS system
Procedure:
-
Acclimate the animals to the laboratory conditions.
-
Administer a single dose of Pyrimethamine to the animals (e.g., via oral gavage).
-
Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
To a known volume of plasma, add a fixed amount of this compound solution as the internal standard.
-
Perform protein precipitation by adding a solvent like methanol or acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Analyze the supernatant using the validated UPLC-MS/MS method described in Section 3.
-
Construct a pharmacokinetic profile by plotting the plasma concentration of Pyrimethamine against time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).
| Parameter | Value (in children) | Reference |
| Half-life (t1/2) | 4.0 to 5.2 days | |
| Volume of Distribution (Vd) | 36 L (for an 11 kg child) | |
| Clearance (CL) | 5.50 L/day (for an 11 kg child) |
Table 3: Pharmacokinetic parameters of Pyrimethamine in a pediatric population.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Pyrimethamine in biological matrices. Its application as an internal standard in LC-MS/MS-based bioanalytical methods is fundamental for conducting reliable pharmacokinetic and pharmacodynamic studies in toxoplasmosis research. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working to advance the treatment of this widespread parasitic disease.
References
- 1. Changes in enzyme activity and expression of DHFR of Toxoplasma gondii by antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective peptide inhibitors of bifunctional thymidylate synthase-dihydrofolate reductase from Toxoplasma gondii provide insights into domain–domain communication and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Pyrimethamine-d3 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when using Pyrimethamine-d3 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Pyrimethamine. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[3] This similarity allows them to co-elute and experience similar matrix effects, thus effectively compensating for variations in sample preparation, injection volume, and ionization.[3]
Q3: What are the common causes of matrix effects when analyzing this compound in biological samples like plasma?
A3: The primary causes of matrix effects in plasma samples are endogenous components that are not completely removed during sample preparation. For basic compounds like Pyrimethamine, phospholipids (B1166683) are a major contributor to ion suppression in electrospray ionization (ESI). Other sources include salts, proteins, and other small molecules that can co-elute with Pyrimethamine and its internal standard.
Q4: How can I detect the presence of matrix effects in my assay?
A4: Two common methods for qualitatively and quantitatively assessing matrix effects are the post-column infusion experiment and the post-extraction spike analysis. A post-column infusion experiment can identify regions in the chromatogram where ion suppression or enhancement occurs. A post-extraction spike analysis provides a quantitative measure of the matrix effect by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Variability in this compound Signal
Possible Cause: Differential matrix effects between samples, calibrators, and quality controls.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation method significantly impacts the cleanliness of the final extract. Protein precipitation (PPT) is a simple but often less effective method for removing matrix components, especially phospholipids. Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract.
-
Chromatographic Optimization: Modify your LC method to separate Pyrimethamine and this compound from the regions of significant ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Perform a Post-Column Infusion Experiment: This will help visualize the retention time windows where matrix components are causing ion suppression or enhancement, allowing for more targeted chromatographic optimization.
Issue 2: Poor Accuracy and Precision in Quality Control Samples
Possible Cause: The internal standard (this compound) is not adequately compensating for the matrix effect on the analyte (Pyrimethamine).
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Pyrimethamine and this compound are co-eluting as closely as possible. While SIL internal standards are designed to co-elute, slight differences in chromatography can occur.
-
Investigate Matrix Effect quantitatively: Perform a post-extraction spike experiment to quantify the matrix effect on both the analyte and the internal standard. The internal standard normalized matrix factor should be close to 1.0.
-
Consider the Standard Addition Method: If significant and variable matrix effects persist that are not corrected by the internal standard, the standard addition method can be a valuable, albeit more labor-intensive, approach to achieve accurate quantification.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical recovery and matrix effect reduction for different sample preparation methods used in bioanalysis. While specific values for Pyrimethamine may vary, this table provides a general comparison to guide method development.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 50 - 80 (significant ion suppression) | Simple, fast, and inexpensive. | Prone to significant matrix effects, especially from phospholipids. |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 10 - 30 | Cleaner extracts than PPT, good for non-polar analytes. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | 80 - 110 | 5 - 20 | Provides the cleanest extracts, high recovery, and can be automated. | More expensive and requires method development to optimize the sorbent and elution conditions. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Extracted blank plasma samples (prepared using your current method)
-
Mobile phase
Methodology:
-
Set up the LC-MS/MS system with the analytical column used for your Pyrimethamine assay.
-
Disconnect the LC flow from the mass spectrometer's ion source.
-
Connect the LC outlet to one arm of a T-connector.
-
Connect the syringe pump, containing the this compound standard solution, to the second arm of the T-connector.
-
Connect the third arm of the T-connector to the mass spectrometer's ion source.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) to obtain a stable signal.
-
Start the LC flow with your typical mobile phase gradient.
-
Once a stable baseline signal for this compound is observed, inject a prepared blank plasma extract.
-
Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.
Protocol 2: Standard Addition Method for Quantitation in the Presence of Severe Matrix Effects
Objective: To accurately quantify Pyrimethamine in a sample by creating a calibration curve within the sample matrix itself.
Materials:
-
Unknown plasma sample
-
Pyrimethamine standard solutions of known concentrations
-
This compound internal standard solution
-
Sample preparation reagents
Methodology:
-
Divide the unknown plasma sample into at least four equal aliquots.
-
Leave one aliquot un-spiked (this will be your zero-addition point).
-
Spike the remaining aliquots with increasing, known amounts of Pyrimethamine standard solution. The spiking concentrations should bracket the expected concentration of the unknown sample.
-
Add a constant amount of this compound internal standard solution to all aliquots (including the un-spiked one).
-
Process all aliquots using your established sample preparation protocol.
-
Analyze the prepared samples by LC-MS/MS.
-
Create a calibration curve by plotting the peak area ratio (Pyrimethamine/Pyrimethamine-d3) on the y-axis against the concentration of the added Pyrimethamine standard on the x-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-intercept (where y=0). The absolute value of the x-intercept represents the endogenous concentration of Pyrimethamine in the unknown sample.
Visualizations
Caption: A workflow for troubleshooting inconsistent internal standard signals.
References
Technical Support Center: Optimizing Peak Shape and Retention Time for Pyrimethamine-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Pyrimethamine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
A1: Poor peak shape for this compound, a basic compound, typically manifests as peak tailing. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the basic amine functional group of this compound, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound can interact unfavorably with the stationary phase, causing peak distortion. For basic compounds, a mobile phase pH that is 2 to 3 units below the pKa of the compound is generally recommended to ensure it is in a single ionic state.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.
-
Use of an Inappropriate Column: Not all C18 columns are suitable for the analysis of basic compounds. A column with good end-capping is crucial. In some cases, alternative stationary phases like phenyl or pentafluorophenyl (PFP) might be considered, although they can also present challenges such as peak tailing for Pyrimethamine.
Q2: How does the mobile phase pH affect the retention time and peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like Pyrimethamine.
-
Retention Time: At a low pH (e.g., pH 2.5-4), Pyrimethamine (a weak base with a predicted pKa of around 7.2) will be protonated and exist as a cation. In reversed-phase chromatography, this can lead to shorter retention times as the charged species is more polar. As the pH of the mobile phase increases towards the pKa, the proportion of the neutral form increases, which is more hydrophobic and will be retained longer on a C18 column.[1]
-
Peak Shape: Operating at a low pH (e.g., pH 3) can improve peak shape by suppressing the interaction of the protonated this compound with acidic silanol groups on the silica (B1680970) support. Conversely, a pH close to the pKa can lead to peak splitting or broadening as the analyte may exist in both ionized and neutral forms.[2]
Q3: My this compound peak is showing fronting. What are the likely causes and solutions?
A3: Peak fronting is less common than tailing for basic compounds but can occur. Potential causes include:
-
Sample Overload: Injecting too high a concentration of the analyte can lead to fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak distortion.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
-
Q4: I am observing a shift in the retention time of this compound between injections. What could be the cause?
A4: Retention time shifts can be systematic or random and can be caused by several factors:
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength and cause retention time drift.
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can lead to retention time variability.
-
Column Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction, leading to shifts in retention time.
-
Changes in Flow Rate: A leak in the system or a malfunctioning pump can cause the flow rate to vary, directly impacting retention times.
Q5: Should this compound co-elute with the unlabeled Pyrimethamine?
A5: Ideally, for an internal standard to effectively compensate for variations in sample preparation and analysis, it should co-elute with the analyte.[3] However, a slight chromatographic separation between a deuterated internal standard and its unlabeled analogue can sometimes be observed, a phenomenon known as the "isotope effect." This is more common in gas chromatography but can also occur in liquid chromatography. If the separation is significant, it can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[4]
Troubleshooting Guides
Issue 1: Peak Tailing for this compound
This guide provides a step-by-step approach to diagnosing and resolving peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Issue 2: Retention Time Drift for this compound
This guide helps to identify and rectify issues related to inconsistent retention times.
Caption: Troubleshooting workflow for this compound retention time drift.
Data Presentation
The following table summarizes the expected impact of key chromatographic parameters on the retention time and peak shape of this compound. This data is illustrative and based on general chromatographic principles for basic compounds.
| Parameter | Condition 1 | Retention Time (min) | Tailing Factor | Condition 2 | Retention Time (min) | Tailing Factor | Rationale |
| Mobile Phase pH | pH 3.0 | 2.5 | 1.1 | pH 5.0 | 3.8 | 1.5 | At lower pH, Pyrimethamine is fully protonated and more polar, leading to earlier elution and better peak shape due to suppressed silanol interactions. As pH increases, the neutral form is more retained, but interactions with silanols can increase, causing more tailing. |
| Organic Modifier | 30% Acetonitrile (B52724) | 4.2 | 1.2 | 40% Acetonitrile | 3.1 | 1.1 | Increasing the percentage of the strong organic solvent (acetonitrile) in the mobile phase decreases the retention time. |
| Column Temperature | 30 °C | 3.5 | 1.3 | 40 °C | 3.2 | 1.1 | Higher temperatures reduce mobile phase viscosity, leading to slightly shorter retention times and can improve peak symmetry by enhancing mass transfer. |
| Buffer Concentration | 10 mM Ammonium Formate | 2.8 | 1.4 | 25 mM Ammonium Formate | 2.7 | 1.1 | A higher buffer concentration can more effectively mask residual silanol groups on the stationary phase, leading to improved peak shape for basic compounds. |
Experimental Protocols
Representative LC-MS/MS Method for this compound Analysis
This protocol is adapted from a validated method for the determination of Pyrimethamine in human plasma.
1. Sample Preparation
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (in a solution containing 0.1% formic acid).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. Liquid Chromatography
-
Column: A high-quality, end-capped C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.0 min: 20% to 80% B
-
2.0 - 2.5 min: 80% B
-
2.5 - 2.6 min: 80% to 20% B
-
2.6 - 3.5 min: 20% B
-
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pyrimethamine: m/z 249.1 → 192.1
-
This compound: m/z 252.1 → 195.1
-
-
Ion Source Parameters: Optimized for the specific mass spectrometer being used (e.g., capillary voltage, source temperature, gas flows).
Note: The addition of acid to the this compound internal standard solution is crucial for a consistent and reliable signal.
References
Technical Support Center: Pyrimethamine-d3 Signal Intensity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of poor signal intensity when using Pyrimethamine-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for this compound?
Poor signal intensity for this compound can arise from several factors during analysis. These can be broadly categorized as issues related to the sample matrix, the internal standard itself, chromatographic conditions, and instrument parameters. Common causes include:
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a weaker signal.[1][2]
-
Suboptimal Internal Standard Concentration: If the concentration of this compound is significantly lower than the analyte, its signal may be suppressed due to competition for ionization.[3]
-
Isotopic Instability (H/D Exchange): Deuterium (B1214612) atoms on this compound may exchange with protons from the solvent or matrix, especially if they are in labile positions. This reduces the signal at the expected mass-to-charge ratio (m/z).[4]
-
Poor Quality or Degradation of the Standard: The chemical or isotopic purity of the this compound standard can impact its signal strength.[1] Improper storage and handling, such as exposure to light or repeated freeze-thaw cycles, can lead to degradation.
-
Suboptimal Mass Spectrometry Parameters: Inefficient ionization can result from non-optimized ion source settings, such as capillary voltage, gas flows, and temperature.
-
Chromatographic Separation from Analyte: A slight difference in retention time between Pyrimethamine and this compound, known as the deuterium isotope effect, can expose the internal standard to different matrix components, resulting in varied ion suppression.
Q2: How can I determine if matrix effects are responsible for the low signal of this compound?
Matrix effects, which include ion suppression or enhancement, are a frequent cause of signal variability. A post-extraction spike analysis is a standard method to evaluate the impact of the sample matrix on the internal standard's signal.
Experimental Protocol: Post-Extraction Spike Analysis
This experiment compares the signal of this compound in a clean solvent versus its signal in an extracted blank matrix.
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase or reconstitution solvent).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or the internal standard) using your established protocol. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.
-
-
Analysis: Analyze both sets of samples using your LC-MS method.
-
Data Interpretation: Compare the peak area of this compound in Set B to that in Set A.
-
Ion Suppression: If the peak area in Set B is significantly lower than in Set A, ion suppression is occurring.
-
Ion Enhancement: If the peak area in Set B is significantly higher than in Set A, ion enhancement is occurring.
-
Minimal Matrix Effect: If the peak areas are comparable, the matrix has a minimal effect on the signal.
-
Hypothetical Data from Post-Extraction Spike Analysis
| Sample Set | Description | Mean Peak Area of this compound | Matrix Effect (%) | Interpretation |
| Set A | This compound in clean solvent | 1,500,000 | 100% | Reference |
| Set B | This compound in extracted blank matrix | 750,000 | 50% | Significant Ion Suppression |
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Signal Intensity
This guide provides a step-by-step approach to diagnose and resolve low signal intensity for this compound.
Guide 2: Optimizing Mass Spectrometry Parameters
If matrix effects are minimal and the internal standard integrity is confirmed, the issue may lie with the instrument settings.
-
Prepare a Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the Solution: Infuse the solution directly into the mass spectrometer using a syringe pump to obtain a stable signal.
-
Adjust Key Parameters: Systematically adjust the following parameters to maximize the signal intensity for the this compound precursor and product ions.
-
Ionization Mode: Confirm that the correct polarity (positive ion mode for Pyrimethamine) is being used.
-
Capillary/Spray Voltage: Adjust for a stable and maximal signal.
-
Nebulizer and Drying Gas Flow: Optimize to ensure efficient droplet formation and desolvation.
-
Gas Temperature: Optimize for complete desolvation without causing thermal degradation.
-
Collision Energy (CE): Optimize to achieve the most intense and stable product ion.
-
The following table provides a starting point for the optimization of mass spectrometry parameters for Pyrimethamine and its deuterated internal standard. Optimal values can vary between instruments.
| Parameter | Typical Starting Value | Optimization Goal |
| Ionization Mode | Electrospray Ionization (ESI), Positive | - |
| Precursor Ion (m/z) | 249.1 (Pyrimethamine), 252.1 (this compound) | Maximize intensity |
| Product Ion (m/z) | 124.0, 213.0 | Maximize intensity of the most stable fragment |
| Capillary Voltage | 3.5 - 4.5 kV | Stable and maximal signal |
| Drying Gas Temp. | 250 - 350 °C | Efficient desolvation without degradation |
| Drying Gas Flow | 8 - 12 L/min | Stable spray |
| Nebulizer Pressure | 30 - 50 psi | Fine and stable aerosol |
| Collision Energy | 20 - 40 V | Maximize product ion intensity |
Note: The precursor ion for this compound may vary depending on the specific labeling pattern. The values presented are for a generic d3-labeled standard.
Guide 3: Addressing Isotopic Instability (H/D Exchange)
Deuterium exchange can lead to a gradual loss of the deuterated standard's signal.
-
Evaluate the Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., aromatic rings). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.
-
Control pH: Storing or analyzing deuterated compounds in highly acidic or basic solutions can catalyze the exchange of deuterium with hydrogen. Ensure the pH of your mobile phase and sample solutions is appropriate. In a study by Sok et al. (2024), adding 0.1% formic acid to the internal standard solution resulted in more consistent signals for PM-d3.
References
Technical Support Center: Preventing In-source Fragmentation of Pyrimethamine-d3
Welcome to the technical support center for the analysis of Pyrimethamine-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent in-source fragmentation (ISF) during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for this compound analysis?
A1: In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer. This phenomenon is problematic because it reduces the signal intensity of the intended precursor ion (the intact molecule), which can compromise the sensitivity and accuracy of quantification. Furthermore, the resulting fragment ions could potentially interfere with the analysis of other compounds.
Q2: What are the primary causes of ISF for this compound during Electrospray Ionization (ESI)?
A2: The main causes of ISF in ESI are excessive energy being transferred to the ions. This can occur through two primary mechanisms:
-
High Ion Source Voltages: Voltages such as the cone voltage or declustering potential accelerate ions. If these voltages are set too high, the energetic collisions between the ions and residual gas molecules can lead to fragmentation.
-
Elevated Temperatures: High temperatures in the ion source or for the desolvation gas can provide sufficient thermal energy to cause the breakdown of thermally sensitive molecules.
Q3: How can I identify if in-source fragmentation of this compound is occurring in my experiment?
A3: You can detect ISF by infusing a standard solution of this compound and observing its mass spectrum. Key indicators of ISF include:
-
A lower than expected intensity for the precursor ion of this compound ([M+H]⁺ at m/z 252.1).
-
The presence of a significant fragment ion at m/z 235.1.[1][2]
-
Observing a decrease in the fragment ion intensity and a corresponding increase in the precursor ion intensity as you systematically lower the cone voltage or source temperature.
Q4: What is the known fragmentation pattern for this compound?
A4: In positive electrospray ionization (ESI+), this compound typically forms a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of 252.1. A common in-source fragment is observed at m/z 235.1, corresponding to the loss of a neutral fragment. The established multiple reaction monitoring (MRM) transition for this compound is m/z 252.1 → 235.1.[1][2]
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides a systematic approach to identify and resolve issues related to the in-source fragmentation of this compound.
| Symptom | Possible Cause | Recommended Action |
| High abundance of the fragment ion (m/z 235.1) and low abundance of the precursor ion (m/z 252.1). | In-source fragmentation is occurring. | 1. Optimize Ion Source Parameters: Systematically reduce the declustering potential (DP) or cone voltage. Lower the ion source and desolvation gas temperatures. 2. Adjust Mobile Phase: Ensure the mobile phase composition is optimal for stable ionization. Highly aqueous mobile phases may sometimes necessitate higher sprayer voltages, which can contribute to fragmentation. 3. Check Spray Stability: An unstable electrospray can lead to inconsistent ionization and increased fragmentation. Visually inspect the spray plume if possible. |
| Inconsistent quantification results for this compound. | Variable in-source fragmentation between samples and standards. | This can be due to matrix effects influencing ionization efficiency and the degree of fragmentation. 1. Matrix Effect Evaluation: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement caused by the sample matrix. 2. Improve Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction) to remove interfering matrix components. 3. Chromatographic Separation: Ensure that this compound is chromatographically separated from any co-eluting matrix components that might be causing the variability. |
| Poor signal-to-noise ratio for the this compound precursor ion. | Suboptimal ionization or excessive fragmentation. | 1. Systematic Parameter Optimization: Follow the detailed experimental protocol below to optimize all relevant source parameters, including spray voltage, gas flow rates, and temperatures, in addition to the cone/declustering voltage. 2. Check for Contamination: A contaminated ion source can lead to poor ionization efficiency and signal suppression. Perform routine source cleaning and maintenance. |
Data Presentation: Optimizing Cone/Declustering Voltage
The following table provides a template for summarizing the quantitative data obtained during the optimization of the cone or declustering voltage. The goal is to identify the voltage that maximizes the precursor ion signal while minimizing the fragment ion signal, thus ensuring the integrity of the this compound internal standard.
| Cone/Declustering Voltage (V) | Precursor Ion (m/z 252.1) Intensity (Counts) | Fragment Ion (m/z 235.1) Intensity (Counts) | Precursor/Fragment Ratio | Observations |
| 10 | User-generated data | User-generated data | Calculated value | Minimal fragmentation, but potentially lower overall signal. |
| 20 | User-generated data | User-generated data | Calculated value | |
| 30 | User-generated data | User-generated data | Calculated value | Optimal balance of precursor signal and minimal fragmentation. |
| 40 | User-generated data | User-generated data | Calculated value | |
| 50 | User-generated data | User-generated data | Calculated value | Increased fragmentation observed. |
| 60 | User-generated data | User-generated data | Calculated value | Significant fragmentation, precursor ion intensity may decrease. |
Experimental Protocols
Protocol for Optimizing Mass Spectrometry Source Parameters to Minimize In-Source Fragmentation
This protocol outlines a systematic, one-factor-at-a-time approach to optimize ESI source parameters for the analysis of this compound, with the primary goal of minimizing in-source fragmentation.
1. Preparation:
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a solvent mixture that is representative of the mobile phase used in the LC method.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min) to ensure a stable and continuous signal.
2. Initial Instrument Settings:
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Monitor the precursor ion (m/z 252.1) and the primary fragment ion (m/z 235.1) of this compound.
-
Begin with the instrument manufacturer's recommended default source parameters or settings from a similar published method.
3. Systematic Optimization:
-
Cone/Declustering Potential/Fragmentor Voltage: This is the most critical parameter for controlling ISF.
- Start with a low voltage (e.g., 10 V).
- Gradually increase the voltage in small increments (e.g., 5-10 V).
- At each step, record the intensities of the precursor and fragment ions.
- Plot the intensities as a function of the voltage to determine the optimal value that maximizes the precursor signal while keeping the fragment signal at a minimum.
-
Source and Desolvation Temperatures:
- Set the optimized cone/declustering voltage.
- Begin with a low source temperature (e.g., 100 °C) and desolvation temperature (e.g., 250 °C).
- Incrementally increase the desolvation temperature (in 25-50 °C steps), followed by the source temperature (in 10-20 °C steps), while monitoring the precursor and fragment ion signals.
- Select the lowest temperatures that provide efficient desolvation (indicated by a stable and strong precursor signal) without inducing thermal fragmentation.
-
Nebulizer and Drying Gas Flow Rates:
- Using the optimized voltage and temperatures, adjust the nebulizer gas flow to achieve a stable spray.
- Optimize the drying gas flow rate to ensure efficient solvent evaporation. While these parameters have a less direct impact on fragmentation compared to voltage and temperature, their proper adjustment is crucial for overall signal stability and intensity.
-
Spray Voltage:
- Optimize the spray voltage to achieve the most stable and intense signal for the precursor ion. Use the lowest voltage that provides a stable electrospray to minimize the potential for in-source reactions.
4. Final Evaluation:
-
Once all parameters are optimized, acquire a final spectrum of the infused this compound solution to confirm that the precursor ion is the dominant species and that the fragment ion is at an acceptably low level.
Visualizations
Caption: Experimental workflow for optimizing MS source parameters.
Caption: Troubleshooting logic for in-source fragmentation.
References
- 1. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming ion suppression when using Pyrimethamine-d3.
Welcome to the Technical Support Center for overcoming ion suppression in LC-MS/MS analysis when using Pyrimethamine-d3. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, diagnose, and mitigate issues related to ion suppression, ensuring accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Pyrimethamine?
A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] It happens when components in the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Pyrimethamine, within the mass spectrometer's ion source.[1][3] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity. The consequences of ion suppression can be significant, potentially causing inaccurate quantification, poor precision, and reduced sensitivity in the analysis.
Q2: How does a stable isotope-labeled (SIL) internal standard like this compound help address ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SILs are considered the gold standard for quantitative LC-MS/MS analysis because their physicochemical properties are nearly identical to the analyte of interest (Pyrimethamine). Because of this similarity, they co-elute with the analyte and experience the same degree of ion suppression or enhancement. By adding a known quantity of this compound to every sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio should remain consistent even if both signals are suppressed, thereby compensating for the matrix effect and leading to more accurate and reliable results.
Q3: What are the common causes of ion suppression in LC-MS/MS analysis?
A3: Ion suppression can stem from various sources, which can be broadly categorized as endogenous or exogenous.
-
Endogenous matrix components: These are substances naturally present in biological samples, such as salts, proteins, lipids (especially phospholipids), and other small molecules.
-
Exogenous substances: These are materials introduced during sample collection or preparation. Examples include anticoagulants (like heparin), dosing vehicles, plasticizers leached from lab consumables, and mobile phase additives.
-
High analyte or internal standard concentration: At very high concentrations, the analyte or the internal standard itself can saturate the electrospray process, leading to a non-linear response and suppression of the signal.
Q4: When should I suspect that ion suppression is affecting my results?
A4: You should suspect ion suppression if you observe any of the following issues in your LC-MS/MS data:
-
Poor reproducibility and inconsistent results for your quality control (QC) samples.
-
A significant drop in the signal-to-noise ratio for your analyte, especially in complex matrices compared to simple solutions.
-
Inconsistent retention times or distorted peak shapes.
-
A noticeable decrease in the internal standard's signal intensity that correlates with the analyte's concentration, particularly at the highest concentration levels.
Q5: Can the concentration of the this compound internal standard itself cause ion suppression?
A5: Yes, the concentration of the internal standard can impact your results. While this compound is used to correct for ion suppression, using it at an excessively high concentration can lead to the suppression of the analyte's (Pyrimethamine) ionization. This occurs because both the analyte and the internal standard compete for ionization in the ESI source. Therefore, it is crucial to optimize the concentration of the internal standard. It should be high enough to provide a stable and reproducible signal but not so high that it adversely affects the analyte's signal.
Troubleshooting Guide
Problem: I am observing inconsistent and low signals for both Pyrimethamine and this compound.
-
Possible Cause: This is a classic sign of significant ion suppression caused by co-eluting matrix components. The interfering substances are reducing the ionization efficiency of both the analyte and the internal standard in the ESI source.
-
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This technique is highly effective at removing salts, phospholipids, and proteins, providing a much cleaner extract compared to simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE can also yield very clean extracts and is a good alternative to SPE.
-
-
Optimize Chromatography: Adjusting your chromatographic conditions can separate the Pyrimethamine and this compound from the interfering peaks.
-
Modify the Gradient: Employing a shallower gradient can enhance the resolution between your compounds of interest and matrix interferences.
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl) can alter the elution profile and improve separation.
-
-
Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components. However, this is only a viable option if the Pyrimethamine concentration is sufficiently high to be detected after dilution.
-
Problem: My quality control (QC) samples show poor reproducibility.
-
Possible Cause: Variability in the matrix composition from one sample to another can cause different degrees of ion suppression, leading to inconsistent and irreproducible results for your QC samples.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Using this compound is the most effective strategy to compensate for this variability. Since it behaves almost identically to the analyte, it experiences the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This ensures that the standards and the samples are affected by the matrix in a similar way, improving accuracy.
-
Problem: The retention times of Pyrimethamine and this compound are slightly different.
-
Possible Cause: While SIL internal standards are designed to co-elute with the analyte, small differences in retention time can sometimes occur, particularly with deuterium-labeled standards in high-resolution UPLC systems. If they do not co-elute perfectly, they may be exposed to different matrix components as they enter the ion source, which can negate the benefits of the internal standard.
-
Solutions:
-
Optimize Chromatographic Conditions: Fine-tune your mobile phase composition, gradient profile, and column temperature to ensure complete co-elution of Pyrimethamine and this compound.
-
Verify Co-elution in Matrix: It is crucial to inject a spiked matrix sample and overlay the chromatograms for the analyte and the internal standard to confirm that they co-elute in the presence of the biological matrix.
-
Experimental Protocols
Protocol 1: Identifying Ion Suppression Zones using Post-Column Infusion
This experiment helps to qualitatively identify the regions in your chromatogram where ion suppression is occurring.
-
Methodology:
-
Prepare an Infusion Solution: Create a solution of Pyrimethamine in your mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the Pyrimethamine solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done using a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate the System: Allow the infusion to run until you observe a stable baseline signal for Pyrimethamine in your data acquisition software.
-
Inject a Blank Matrix Extract: Inject a blank, extracted sample (e.g., plasma that has undergone your sample preparation procedure without the addition of an analyte or IS).
-
Analyze the Chromatogram: Monitor the Pyrimethamine MRM transition. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression. You can then compare the retention time of this suppression zone with the retention time of your Pyrimethamine peak from a standard injection.
-
Protocol 2: Quantitative Assessment of Matrix Effect
This experiment, also known as a post-extraction spike, provides a quantitative measure of the extent of ion suppression or enhancement.
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of Pyrimethamine and this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix sample. Then, spike the extracted matrix with the same known amount of Pyrimethamine and this compound.
-
Set C (Pre-Extraction Spike): Spike a blank biological matrix sample with the same known amount of Pyrimethamine and this compound before performing the extraction procedure.
-
-
Analyze the Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) * 100
A Matrix Effect value of 100% indicates no ion suppression or enhancement. A value less than 100% indicates suppression, and a value greater than 100% indicates enhancement.
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Relative Ion Suppression (%) | Analyte Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | High (can be >50%) | >90% | Simple, fast, and inexpensive. | Provides the least clean extracts, high risk of ion suppression from phospholipids. |
| Liquid-Liquid Extraction (LLE) | Low to Moderate | Variable (60-90%) | Generally provides cleaner extracts than PPT, reducing ion suppression. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | Low (<15%) | High (>85%) | Highly effective at removing interferences, leading to minimal ion suppression and high recovery. | More complex and costly than PPT and LLE. |
Note: The values presented are typical and can vary depending on the specific matrix and analytical conditions.
Table 2: Effect of Chromatographic Modifications on Signal Intensity
| Chromatographic Parameter | Modification | Observed Effect on Signal | Rationale |
| Flow Rate | Decrease from 0.5 mL/min to 0.2 mL/min | Signal Increase | Lower flow rates can improve ionization efficiency and reduce the impact of co-eluting species. |
| Mobile Phase | Switch from Acetonitrile to Methanol | Variable | Can alter the elution order of matrix components, potentially moving interferences away from the analyte peak. |
| Column Chemistry | Switch from C18 to Phenyl-Hexyl | Signal Increase | A different stationary phase provides alternative selectivity, which can improve the separation of the analyte from interfering compounds. |
| Gradient | Change from a fast gradient to a shallow gradient | Signal Increase | A shallower gradient improves chromatographic resolution, which is key to separating the analyte from matrix components. |
Visualizations
Caption: Mechanism of Ion Suppression in the ESI source.
Caption: Troubleshooting Workflow for Ion Suppression.
Caption: Relationship Between Key Experimental Factors.
References
Technical Support Center: Pyrimethamine-d3 Stability in Biological Matrices
Welcome to the Technical Support Center for Pyrimethamine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound, similar to its non-deuterated counterpart, can be influenced by several factors. These include:
-
Temperature: Both elevated and freezing temperatures can impact stability. Long-term storage conditions are crucial for maintaining the integrity of the analyte.
-
pH: Pyrimethamine is susceptible to degradation in acidic and basic conditions. The pH of the biological matrix, such as urine, can therefore affect its stability.
-
Light: Exposure to light can lead to photodegradation. It is recommended to handle and store samples in light-protected conditions.
-
Oxidation: Pyrimethamine can be degraded by oxidative processes. The presence of oxidizing agents in the matrix or introduced during sample handling can be a concern.
-
Enzymatic Degradation: Biological matrices contain various enzymes that could potentially metabolize this compound.
Q2: I am using this compound as an internal standard and observing inconsistent results. What could be the cause?
A2: Inconsistent results when using a deuterated internal standard like this compound can stem from several issues beyond simple degradation:
-
Isotopic Exchange: Although the deuterium (B1214612) labels on the ethyl group of this compound are generally stable, extreme pH or temperature conditions during sample processing or analysis could potentially lead to H/D exchange, although this is less likely for C-D bonds compared to O-D or N-D bonds.
-
Differential Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from components in the biological matrix, leading to inaccurate quantification.
-
Chromatographic Separation from Analyte: Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography. If this separation is significant, it can lead to differential matrix effects.
-
Impurities: The this compound standard may contain a small amount of the non-deuterated Pyrimethamine, which can interfere with the analysis, especially at the lower limit of quantification.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. The stability of Pyrimethamine in DMSO and dimethylformamide is reported to be approximately 10 mg/mL and 2.5 mg/mL, respectively. Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Rapid Loss of this compound Signal in Plasma Samples
Possible Causes:
-
Improper Storage Temperature: Storing plasma samples at room temperature or even at 4°C for extended periods can lead to degradation.
-
Enzymatic Activity: Plasma enzymes may be metabolizing the compound.
-
pH Shifts: Changes in the plasma sample's pH upon storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure plasma samples are immediately frozen and stored at -20°C or preferably -80°C after collection.
-
Minimize Bench Time: Keep plasma samples on ice during processing.
-
Consider Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding appropriate inhibitors to the plasma upon collection.
-
pH Control: Ensure the pH of the plasma remains stable.
Issue 2: Poor Recovery of this compound During Sample Extraction
Possible Causes:
-
Suboptimal Extraction Method: The chosen protein precipitation or liquid-liquid extraction solvent may not be efficient for Pyrimethamine.
-
Adsorption: Pyrimethamine, being a basic compound, may adsorb to glass or plastic surfaces, especially at neutral or high pH.
Troubleshooting Steps:
-
Optimize Extraction Solvent: Test different organic solvents (e.g., acetonitrile, methanol) for protein precipitation to find the one that gives the best recovery.
-
Adjust pH: Acidifying the sample before extraction can improve the solubility and recovery of the basic Pyrimethamine molecule.
-
Use Silanized Glassware: To minimize adsorption, use silanized glassware or polypropylene (B1209903) tubes.
Issue 3: Inconsistent Peak Areas for this compound Across a Batch
Possible Causes:
-
Inconsistent Matrix Effects: Variation in the composition of the biological matrix between samples can lead to differing degrees of ion suppression or enhancement.
-
Inaccurate Pipetting: Errors in adding the internal standard solution to the samples.
-
Autosampler Issues: Inconsistent injection volumes.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform post-extraction addition experiments to assess the degree of matrix effects.
-
Improve Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.
-
Verify Pipetting Accuracy: Ensure pipettes are calibrated and use a consistent technique for adding the internal standard.
-
Check Autosampler Performance: Run system suitability tests to confirm the precision of the autosampler.
Quantitative Data Summary
The following tables summarize the available stability data for Pyrimethamine. It is generally assumed that the stability of this compound will be comparable to that of Pyrimethamine.
Table 1: Stability of Pyrimethamine in Human Plasma
| Stability Condition | Matrix | Temperature | Duration | Analyte Concentration | % Recovery / Remaining | Citation |
| Freeze-Thaw | Human Plasma | -20°C to Room Temp | 3 cycles | Low & High QC | >85% | [1] |
| Long-Term | Human Plasma | -20°C | 3 months | Low & High QC | Stable | [1] |
| Long-Term | Human Plasma | -18°C | Up to 19 years | Patient Samples | Stable | [2] |
| Bench-Top | Human Plasma | Room Temperature | Not Specified | Low & High QC | Stable | [1] |
Table 2: Stability of Pyrimethamine in Oral Suspension
| Stability Condition | Matrix | Temperature | Duration | Initial Concentration | % Remaining | Citation |
| Long-Term | Oral Suspension | 4°C | 91 days | 2 mg/mL | >96% | |
| Long-Term | Oral Suspension | 25°C | 91 days | 2 mg/mL | >91% | |
| Long-Term | Oral Suspension | 5°C | 42 days | 2 mg/mL | >96% | |
| Long-Term | Oral Suspension | 25°C | 42 days | 2 mg/mL | >96% |
Table 3: Forced Degradation of Pyrimethamine
| Stress Condition | Reagent/Condition | Duration | % Degradation | Citation |
| Acid Hydrolysis | 0.1 N HCl | 4 hours | Significant | |
| Base Hydrolysis | 0.1 N NaOH | 3.5 hours | Significant | |
| Oxidation | Not Specified | Not Specified | Significant | |
| Thermal Degradation | 80°C | 6 hours | Significant | |
| Photolytic Degradation | UV light | 6 hours | Significant |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment in Human Plasma
-
Spike Plasma: Prepare two pools of human plasma spiked with this compound at low and high quality control (QC) concentrations.
-
Baseline Analysis (Cycle 0): Immediately after preparation, analyze an aliquot from each pool in triplicate to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them at -20°C or -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
-
-
Analysis: After the desired number of cycles, analyze the samples in triplicate.
-
Data Evaluation: Calculate the mean concentration for each QC level at each cycle and compare it to the baseline concentration. The mean concentration should be within ±15% of the baseline.
Protocol 2: Long-Term Stability Assessment in Human Plasma
-
Sample Preparation: Prepare multiple aliquots of low and high QC samples of this compound in human plasma.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples in triplicate to determine the initial concentration.
-
Storage: Store the remaining QC aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
Time-Point Analysis: At predefined time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples from each storage temperature.
-
Analysis: Allow the samples to thaw completely at room temperature and analyze them in triplicate.
-
Data Evaluation: Compare the mean concentrations of the stored QC samples to the mean concentrations of the freshly prepared QC samples. The mean concentration should be within ±15% of the nominal concentration.
Protocol 3: Forced Degradation Study of Pyrimethamine
-
Stock Solution Preparation: Prepare a stock solution of Pyrimethamine in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours).
-
Neutralize the solution with 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate under the same conditions as the acid hydrolysis.
-
Neutralize the solution with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Incubate at room temperature for a defined period.
-
-
Thermal Degradation:
-
Place a solid sample or a solution of Pyrimethamine in an oven at a high temperature (e.g., 80°C) for a defined period.
-
-
Photodegradation:
-
Expose a solution of Pyrimethamine to a controlled light source (e.g., UV lamp) for a defined period.
-
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS) to separate the parent drug from any degradation products.
-
Data Evaluation: Determine the percentage of degradation and identify the degradation products if possible.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting logic for inconsistent this compound signal.
Caption: Potential degradation pathways of Pyrimethamine.
References
Technical Support Center: Minimizing Pyrimethamine-d3 Carryover in LC-MS Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the carryover of Pyrimethamine-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound is a deuterated form of Pyrimethamine, an antiparasitic drug. In LC-MS, it is commonly used as an internal standard for the quantification of Pyrimethamine. Its chemical properties are nearly identical to Pyrimethamine, but it has a different mass, allowing it to be distinguished by the mass spectrometer.
Q2: What is carryover in LC-MS and why is it a concern for this compound?
Carryover is the appearance of a signal from a previously injected sample in a subsequent analysis. This can lead to inaccurate quantification, especially for low-concentration samples. While some studies have reported no significant carryover for this compound under optimized conditions, its basic and somewhat hydrophobic nature can make it prone to adsorption onto surfaces within the LC-MS system, leading to carryover issues.
Q3: What are the common sources of this compound carryover in an LC-MS system?
The most common sources of carryover include:
-
Autosampler: The injection needle, valve, and sample loop are frequent culprits.
-
LC Column: The column frit and stationary phase can retain the analyte.
-
Transfer Tubing and Fittings: Dead volumes and active sites on tubing surfaces can trap the compound.
-
Mass Spectrometer Ion Source: Contamination of the ion source can lead to persistent background signals.
Q4: How can I determine if I have a carryover problem?
To confirm carryover, inject a high-concentration standard of this compound followed by one or more blank injections (mobile phase or matrix blank). A peak corresponding to this compound in the blank injection(s) indicates a carryover issue. The peak area in the first blank should be the largest and should decrease with subsequent blank injections.[1]
Troubleshooting Guide
Systematic Approach to Identifying the Source of Carryover
A step-by-step process is the most effective way to isolate the source of carryover.
Experimental Protocol: Carryover Source Identification
-
Initial Assessment:
-
Inject a high-concentration this compound standard.
-
Inject a series of three blank samples.
-
If a peak for this compound is observed in the blanks and decreases with each injection, proceed to the next step.
-
-
Isolate the LC System from the MS:
-
Disconnect the column outlet from the mass spectrometer.
-
Direct the flow from the LC to waste.
-
If possible, with your MS system, perform a direct infusion of the mobile phase to check for background contamination of the MS. If the signal persists, the MS source is likely contaminated.
-
-
Bypass the Column:
-
Replace the analytical column with a zero-dead-volume union.
-
Repeat the injection sequence of a high-concentration standard followed by blanks.
-
If the carryover is significantly reduced or eliminated, the column is a major contributor.
-
If the carryover persists, the issue is likely in the autosampler or pre-column tubing.
-
-
Isolate Autosampler Components (if possible with your system):
-
Consult your instrument manual for procedures to bypass the injection loop or needle wash port to further pinpoint the source within the autosampler.
-
The following diagram illustrates this troubleshooting logic:
Caption: A flowchart for systematically troubleshooting carryover.
Strategies for Minimizing this compound Carryover
Once the source has been identified, or for general prevention, the following strategies can be employed.
1. Optimize Wash Solvents and Procedures
Since Pyrimethamine is a basic compound, wash solutions with modified pH can be particularly effective. The goal is to use a wash solvent that has a higher solubilizing power for this compound than the mobile phase.
Experimental Protocol: Autosampler and System Wash
-
Needle Wash: Use a strong solvent to clean the exterior of the injection needle. A multi-solvent wash can be highly effective.
-
Injection Port/Loop Flush: After each injection of a high-concentration sample, flush the injection port and/or sample loop with a strong solvent mixture.
Quantitative Data on Wash Solution Effectiveness for Basic Compounds
While specific data for this compound is limited, studies on other basic compounds demonstrate the impact of wash solvent composition.
Table 1: Example Carryover Reduction for a Basic Compound (Granisetron) with Different Needle Wash Solvents
| Needle Wash Solvent | Carryover (%) |
| 90:10 Water:Acetonitrile | 0.015 |
| 50:50 Water:Acetonitrile | 0.008 |
| 100% Acetonitrile | 0.005 |
| 100% Methanol (B129727) | 0.003 |
Note: Data adapted from a study on Granisetron HCl and is for illustrative purposes.
Table 2: Example Carryover Reduction for a Strongly Retained Compound with Different Wash Protocols
| Wash Protocol | Carryover (% of LLOQ) |
| Standard ACN/Water Wash | >500 |
| Active Wash with ACN/Water | 263 |
| 3x DMSO wash followed by ACN/Water | 172 |
| 6x DMSO wash followed by ACN/Water | 156 |
| 6x 50/50 DMSO/Methanol followed by ACN/Water | 100 |
Note: Data adapted from a study on a strongly retained compound and is for illustrative purposes.[2] LLOQ = Lower Limit of Quantitation.
2. Adjust Mobile Phase Composition
The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like Pyrimethamine.[3][4][5]
-
Low pH: At a low pH (e.g., with 0.1% formic acid), Pyrimethamine will be protonated (charged). This can reduce its retention on a C18 column but may increase interactions with acidic silanol (B1196071) groups on the stationary phase, potentially leading to peak tailing and carryover.
-
High pH: At a higher pH (e.g., using ammonium (B1175870) bicarbonate), Pyrimethamine will be in its neutral form, leading to stronger retention on a C18 column. This may require a stronger organic mobile phase for elution but can improve peak shape and potentially reduce carryover from ionic interactions. When working at high pH, ensure your column is specified for high pH stability.
3. System and Column Cleaning Protocols
Regular cleaning of the LC-MS system is crucial for preventing the buildup of contaminants that can contribute to carryover.
Experimental Protocol: General LC System Flush
-
Remove the column and guard column.
-
Flush the system with a sequence of solvents for 20-30 minutes each:
-
LC-MS grade Water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
-
Re-equilibrate the system with the initial mobile phase before reinstalling the column.
Experimental Protocol: Column Cleaning for Basic Compounds
-
Disconnect the column from the mass spectrometer.
-
Flush the column with a reversed-phase gradient from high aqueous to high organic.
-
For stubborn basic contaminants, a wash with a low concentration of a basic additive (e.g., 0.1% ammonium hydroxide (B78521) in 95:5 acetonitrile:water) can be effective, provided the column is compatible. Always follow with a thorough flush with a neutral solvent like methanol or acetonitrile. Always check your column's specifications for pH tolerance.
The workflow for selecting a cleaning strategy is outlined below:
Caption: Decision tree for selecting an appropriate cleaning strategy.
4. Hardware Maintenance
-
Rotor Seals and Needle Seats: These are consumable parts and can wear over time, creating scratches and dead volumes where analytes can be trapped. Regular inspection and replacement are recommended.
-
Tubing and Fittings: Ensure all fittings are properly tightened to avoid dead volumes. Use PEEK tubing where possible to minimize non-specific adsorption.
By systematically identifying the source of carryover and implementing targeted cleaning and preventative maintenance protocols, the carryover of this compound can be effectively minimized, ensuring the accuracy and reliability of your LC-MS data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. grupobiomaster.com [grupobiomaster.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Pyrimethamine-d3 Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a pivotal decision in the development and validation of robust bioanalytical methods. This guide provides an objective comparison of bioanalytical methods for pyrimethamine (B1678524) utilizing a deuterated internal standard, Pyrimethamine-d3, against an alternative, supported by experimental data and detailed protocols. The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with harmonized guidance provided by the International Council for Harmonisation (ICH) M10 guideline.[1][2] The fundamental principle behind this preference lies in the near-identical physicochemical properties of the SIL internal standard to the analyte, ensuring it closely tracks the analyte through sample preparation, chromatography, and ionization, thereby effectively compensating for variability and enhancing the accuracy and precision of the analytical method.[2]
Comparative Analysis of Bioanalytical Method Performance
The performance of a bioanalytical method is assessed through a series of validation parameters. Below is a summary of quantitative data from studies employing this compound as an internal standard compared to an alternative.
Table 1: Performance Characteristics of Pyrimethamine Bioanalytical Methods
| Parameter | Method with this compound (LC-MS/MS) | Method with Quinine (HPLC-UV) |
| Linearity Range | 2 - 1000 ng/mL[3] | 50 - 500 ng/mL[4] |
| Correlation Coefficient (r²) | 0.9992 ± 0.0002 | Not Reported |
| Accuracy (% Deviation) | Within ±15% (except LLOQ within ±20%) | Not explicitly reported, but within-day and day-to-day variations are low. |
| Precision (CV%) | < 15% (Intra- and Inter-day) | Within-day: 2.1-5.1%; Day-to-day: 2.1-4.1% |
| Recovery | 97.0 ± 1.5% | 98.9% (at 50 ng/mL), 94.7% (at 500 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 3 ng/mL |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of a bioanalytical method.
Detailed Experimental Protocol: LC-MS/MS Method with this compound
This protocol is a synthesis from established methods for the quantification of pyrimethamine in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 50 µL of the internal standard working solution (this compound, 1 µg/mL).
-
Add 300 µL of methanol (B129727) and 100 µL of 5 mM ammonium (B1175870) formate (B1220265) containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,300 rpm at 4°C for 25 minutes to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: Waters I class UPLC
-
Column: ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-0.2 min: 25% B
-
0.2-1.0 min: 25-40% B
-
1.0-1.1 min: 40-90% B
-
1.1-1.5 min: 90% B
-
1.5-1.51 min: 90-25% B
-
1.51-1.6 min: 25% B
-
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 3 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
Ion Source: Electrospray Ionization (ESI+)
-
Quantification Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pyrimethamine: m/z 249 → 233
-
This compound: m/z 254 → 235
-
Visualizing the Workflow and Logical Relationships
Diagrams are provided to illustrate the experimental workflow and the rationale behind choosing a deuterated internal standard.
Caption: Experimental workflow for pyrimethamine quantification.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative method for determination of pyrimethamine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Pyrimethamine Analysis: Why Pyrimethamine-d3 Stands Out
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pyrimethamine (B1678524), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Pyrimethamine-d3 with other commonly used internal standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.
Pyrimethamine, an essential antiparasitic medication, requires precise quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1] An internal standard (IS) is indispensable in analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variations in sample preparation and instrument response. The ideal internal standard should closely mimic the analyte's chemical and physical properties.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based assays. This compound is a deuterated form of pyrimethamine, meaning some hydrogen atoms are replaced with deuterium. This substitution results in a molecule that is chemically identical to pyrimethamine but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.
The key advantage of using a SIL internal standard is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. This co-behavior allows for highly effective compensation for variations during sample processing and analysis, leading to superior accuracy and precision.
Alternative Internal Standards for Pyrimethamine Analysis
While this compound is ideal for LC-MS/MS methods, other non-isotopic internal standards have been employed, particularly for HPLC with UV detection. These alternatives are typically structurally similar compounds that are not expected to be present in the samples being analyzed. Common examples include:
-
Quinine (B1679958): A structurally different antimalarial drug.[2]
-
Diclofenac: A non-steroidal anti-inflammatory drug.[3]
-
Sulphadimethoxine: A sulfonamide antibiotic.
These structural analogs can effectively compensate for some variability in injection volume and sample preparation. However, they may not fully account for matrix effects or ionization suppression/enhancement in mass spectrometry, which can lead to less accurate results compared to a SIL internal standard.
Comparative Performance Data
The following tables summarize the performance of analytical methods for pyrimethamine using this compound and other internal standards. The data is compiled from various studies and demonstrates the superior performance of methods employing the stable isotope-labeled standard.
Table 1: Method Performance with this compound as Internal Standard (LC-MS/MS)
| Parameter | Performance | Reference |
| Linearity (r²) | >0.999 | [4] |
| LLOQ | 2 ng/mL | [4] |
| Intra-day Precision (%RSD) | 1.8 - 8.4% | |
| Inter-day Precision (%RSD) | 5.4 - 8.2% | |
| Accuracy | Within ±15% | |
| Recovery | 97.0 ± 1.5% |
Table 2: Method Performance with Alternative Internal Standards (HPLC-UV)
| Internal Standard | Parameter | Performance | Reference |
| Quinine | Linearity (r²) | Not Specified | |
| LLOQ | 3 ng/mL | ||
| Within-day Precision (%CV) | 2.1 - 5.1% | ||
| Day-to-day Precision (%CV) | 2.1 - 4.1% | ||
| Recovery | 98.9% (at 50 ng/mL) | ||
| Diclofenac | Linearity (r²) | 0.998 | |
| LLOQ | Not Specified | ||
| Precision | Not Specified | ||
| Accuracy (% Recovery) | 99.81 ± 1.93% |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are representative methodologies for pyrimethamine analysis using different internal standards.
Method 1: Pyrimethamine Analysis using this compound by UHPLC-MS/MS
-
Sample Preparation: Protein precipitation. To 5 µL of plasma, add acetonitrile (B52724) containing this compound. Vortex and centrifuge to precipitate proteins.
-
Chromatography:
-
Column: ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Pyrimethamine: m/z 249 → 233; this compound: m/z 254 → 235
-
Method 2: Pyrimethamine Analysis using Quinine by HPLC-UV
-
Sample Preparation: Liquid-liquid extraction. To plasma, add a basic solution and quinine as the internal standard. Extract with acetonitrile and dichloromethane.
-
Chromatography:
-
Column: Techopak-10 C18
-
Mobile Phase: Methanol-water (50:50, v/v) containing 0.005 M octanesulfonic acid.
-
Flow Rate: 1.6 mL/min
-
-
Detection:
-
Wavelength: 240 nm
-
Visualizing the Workflow and Logic
To further clarify the analytical process and the rationale for selecting an internal standard, the following diagrams are provided.
Caption: Experimental workflow for pyrimethamine analysis using an internal standard.
References
- 1. Pyrimethamine analysis by enzyme inhibition and HPLC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative method for determination of pyrimethamine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pyrimethamine Quantification Utilizing Pyrimethamine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Pyrimethamine (B1678524), with a focus on the utilization of its deuterated internal standard, Pyrimethamine-d3. The use of a stable isotope-labeled internal standard like this compound is a cornerstone in modern bioanalytical chemistry, offering enhanced accuracy and precision by compensating for variability during sample processing and analysis. This document presents supporting experimental data from several validated methods to aid in the selection of the most appropriate analytical technique for your research needs.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance of different analytical methods for Pyrimethamine. While not a direct head-to-head cross-validation study, this collation of data from validated methods provides a valuable comparison of their capabilities.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | UHPLC-MS/MS with this compound[1][2] | UPLC-MS with this compound[3] | LC-MS/MS[4][5] | RP-HPLC |
| Linearity Range | 2 - 1000 ng/mL | 100 - 1000 µg/mL | 5 - 30 ng/mL | 5 - 37.5 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated | Not explicitly stated, but method validated | 0.9998 | 0.9997 |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 0.69 ng/mL | 0.49 µg/mL |
| Limit of Quantification (LOQ) | 2 ng/mL | 100 µg/mL | 2.29 ng/mL | 1.51 µg/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | UHPLC-MS/MS with this compound | UPLC-MS with this compound | LC-MS/MS | RP-HPLC |
| Intra-day Precision (%CV) | 1.8 - 8.4% | Not Reported | < 0.53% | < 2% |
| Inter-day Precision (%CV) | 5.4 - 8.2% | Not Reported | < 0.53% | < 2% |
| Accuracy | Within ± 15% | Not Reported | 99.99% to 100.11% | 99.51 - 100.53% |
| Mean Recovery | 97.0 ± 1.5% | Not Reported | Not Reported | 99.51 - 100.53% |
Experimental Protocols: Detailed Methodologies
Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with this compound
This method is highly sensitive and suitable for microvolume plasma samples.
-
Sample Preparation: 5 µL of plasma is subjected to protein precipitation with acetonitrile. This compound is used as the internal standard.
-
Chromatography:
-
Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 μm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Pyrimethamine: m/z 249→233.
-
This compound: m/z 254→235.
-
-
Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) with this compound
This method is suitable for pharmacokinetic studies.
-
Sample Preparation: Protein precipitation of 50 µL plasma with 300 µL methanol (B129727), followed by the addition of 50 µL of this compound (1 µg/mL) as the internal standard and 100 µL of 5 mM ammonium (B1175870) formate (B1220265) containing 0.1% formic acid.
-
Chromatography:
-
Column: Acquity UPLC® BEH-C18 (2.1×50 mm, 1.7 μm).
-
Mobile Phase: 5 mM ammonium formate and methanol (60:40 v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray positive ionization (ESI+).
-
Detection: Monitoring at m/z 249.17 for Pyrimethamine and 252.17 for this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
A sensitive method for the determination of Pyrimethamine in pharmaceutical formulations.
-
Sample Preparation: Dissolution of the sample in the mobile phase.
-
Chromatography:
-
Column: Phenomenex C18 (250 mm x 4.6mm, 5μm).
-
Mobile Phase: Acetonitrile and Phosphate buffer (75:25 v/v) at pH 2.5.
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Precursor ion [M+H]+ at m/z 249.10, with product ions at m/z 124 and 213.
-
Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)
A more traditional method for the simultaneous estimation of Pyrimethamine and Sulphadoxine.
-
Sample Preparation: Dissolution of the sample in the diluent.
-
Chromatography:
-
Column: RP - C18 column.
-
Mobile Phase: Phosphate Buffer: Acetonitrile (70:30 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 224 nm.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for UHPLC-MS/MS analysis of Pyrimethamine.
Caption: Experimental workflow for UPLC-MS analysis of Pyrimethamine.
Caption: Logical relationship for cross-validation of analytical methods.
References
- 1. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimethamine 3D printlets for pediatric toxoplasmosis: Design, pharmacokinetics, and anti-toxoplasma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with Pyrimethamine-d3
For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in quantitative bioanalysis is paramount. When analyzing the antimalarial drug Pyrimethamine (B1678524), the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of Pyrimethamine-d3 against other internal standards, supported by experimental data, to underscore its superior performance in enhancing the reliability of analytical methods.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1] Its chemical identity to the analyte, with a mass shift that makes it distinguishable by the mass spectrometer, allows it to meticulously track the analyte through every stage of the analytical process—from extraction to detection. This co-elution behavior is instrumental in mitigating variability arising from matrix effects, instrumental drift, and inconsistencies in sample preparation, thereby ensuring the generation of robust and reliable data.[1]
Comparative Performance of Internal Standards for Pyrimethamine Analysis
To illustrate the impact of the internal standard on assay performance, this section presents a comparison of accuracy and precision data from validated analytical methods for pyrimethamine quantification. The data for this compound is derived from a highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. This is contrasted with data from methods utilizing structural analog internal standards, namely diclofenac (B195802) and midazolam, in high-performance liquid chromatography (HPLC) based assays.
It is important to note that the following data is collated from different studies, and while it provides a strong indication of performance, a direct head-to-head comparison under identical experimental conditions would be the ideal scenario.
| Internal Standard | Analytical Method | Analyte Concentration | Accuracy (% Deviation) | Precision (% CV / % RSD) |
| This compound | UHPLC-MS/MS | 6 ng/mL (Low QC) | Within ±15% | 1.8 - 8.4% (Intra-day) |
| 80 ng/mL (Mid QC) | Within ±15% | 5.4 - 8.2% (Inter-day) | ||
| 800 ng/mL (High QC) | Within ±15% | |||
| Diclofenac | RP-HPLC | 125 µg/mL | 99.81 ± 1.93% (Mean Recovery) | < 2.0% (Intra- and Inter-day) |
| 500 µg/mL | ||||
| Midazolam | HPLC | 25 µg/L | Not explicitly stated | 13.4% (Between-day) |
| 50 µg/L | 14.8% (Between-day) | |||
| 100 µg/L | 13.2% (Between-day) | |||
| 250 µg/L | 7.6% (Between-day) | |||
| 500 µg/L | 7.0% (Between-day) |
QC: Quality Control, CV: Coefficient of Variation, RSD: Relative Standard Deviation. Data for this compound from a study on human plasma.[2] Data for Diclofenac from a study on tablet dosage form.[3] Data for Midazolam from a study on human plasma.[4]
The data clearly demonstrates the exceptional precision achieved with the UHPLC-MS/MS method using this compound, with intra- and inter-day precision values consistently below 8.5%. While the HPLC method with diclofenac also shows good precision, the use of a deuterated internal standard in a more sensitive MS-based method is inherently more robust for bioanalytical applications due to its ability to compensate for matrix effects and ionization variability. The precision data for the method using midazolam shows higher variability, particularly at lower concentrations.
Experimental Protocols
Method 1: UHPLC-MS/MS with this compound Internal Standard
This method is designed for the sensitive quantification of pyrimethamine in human plasma.
1. Sample Preparation:
-
To 5 µL of plasma, add 100 µL of an internal standard working solution (10 ng/mL this compound in acetonitrile-water with 0.1% formic acid).
-
Vortex mix to precipitate proteins.
-
Centrifuge the samples.
-
Transfer the supernatant for analysis.
2. Chromatographic Conditions:
-
System: Waters Acquity UPLC I-Class.
-
Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Gradient Elution: A time-programmed gradient is used to separate the analyte and internal standard.
3. Mass Spectrometer Conditions:
-
System: Sciex Triple Quad 6500+.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Quantification Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pyrimethamine: m/z 249 → 233
-
This compound: m/z 254 → 235
-
Method 2: RP-HPLC with Diclofenac Internal Standard
This method is suitable for the quantification of pyrimethamine in pharmaceutical tablet formulations.
1. Standard and Sample Preparation:
-
Prepare a stock solution of pyrimethamine and diclofenac in the mobile phase.
-
For tablets, weigh and powder the tablets, dissolve in the mobile phase, and filter.
-
Spike the sample solutions with the internal standard.
2. Chromatographic Conditions:
-
Column: Waters µBondapak C18 (3.9 × 300 mm, 10 µm).
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (75:25 v/v), pH 2.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for pyrimethamine quantification using this compound.
Caption: How this compound ensures accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Population pharmacokinetics of pyrimethamine and sulfadoxine in children with congenital toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
Determining Linearity and Range for Pyrimethamine Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of Pyrimethamine (B1678524), with a focus on establishing linearity and the analytical range. It includes detailed experimental protocols for a state-of-the-art UHPLC-MS/MS method using Pyrimethamine-d3 as an internal standard, alongside a comparative analysis of alternative techniques.
Comparative Analysis of Analytical Methods for Pyrimethamine
The selection of an appropriate analytical method for Pyrimethamine quantification is critical for accurate pharmacokinetic studies and therapeutic drug monitoring. While various techniques are available, they differ in their sensitivity, specificity, and the typical linear range over which they can reliably quantify the analyte.
| Analytical Method | Analyte | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |
| UHPLC-MS/MS | Pyrimethamine | This compound | 2 - 1000 ng/mL | 0.9992 ± 0.0002 | Human Plasma | [1] |
| LC-MS | Pyrimethamine | - | 5 - 30 ng/mL | 0.9998 | Pharmaceutical Formulation | [2] |
| RP-HPLC | Pyrimethamine | - | 5 - 37.5 µg/mL | 0.9997 | Pharmaceutical Dosage Forms | [3] |
| RP-HPLC | Pyrimethamine | - | 0.5 - 2.5 µg/mL | - | Pharmaceutical Formulation | [4] |
| Enzyme Inhibition Assay | Pyrimethamine | - | 100 - 3000 µg/L | - | - | [5] |
| HPLC | Pyrimethamine | Quinine | 50 - 500 ng/mL | - | Plasma | |
| UV Spectrophotometry | Pyrimethamine | - | 2 - 12 µg/mL | 0.999 | Bulk and Tablet Dosage Form | |
| DRIFT Spectroscopy | Pyrimethamine | - | 0.2 - 1.2 % w/w | 0.998 | Tablet Dosage Form |
Experimental Protocol: Linearity and Range Determination for Pyrimethamine in Human Plasma via UHPLC-MS/MS
This protocol describes a validated method for the quantification of Pyrimethamine in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Pyrimethamine reference standard
-
This compound internal standard (I.S.)
-
Blank human plasma (K2EDTA)
-
Acetonitrile (MeCN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
2. Preparation of Stock and Working Solutions:
-
Pyrimethamine Stock Solution (1 mg/mL): Accurately weigh and dissolve Pyrimethamine reference standard in an appropriate solvent.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent.
-
Pyrimethamine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in MeCN-water (1:9, v/v) containing 0.1% formic acid.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the Pyrimethamine working solutions to obtain a series of calibration standards at concentrations covering the expected in-study range (e.g., 2, 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL).
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a similar manner.
4. Sample Preparation:
-
To a 5 µL plasma sample, add the internal standard working solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject the supernatant onto the UHPLC-MS/MS system.
5. UHPLC-MS/MS Conditions:
-
UHPLC Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Pyrimethamine: m/z 249→233
-
This compound: m/z 254→235
-
6. Data Analysis and Determination of Linearity and Range:
-
Construct a calibration curve by plotting the peak area ratio of Pyrimethamine to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Linearity: The linearity of the method is demonstrated if the correlation coefficient (r²) is typically ≥ 0.99. The calibration curve should be visually inspected for a linear relationship.
-
Range: The range of the assay is the interval between the upper and lower concentrations of the calibration standards that have been demonstrated to be determined with acceptable linearity, accuracy, and precision. The Lower Limit of Quantitation (LLOQ) is the lowest standard on the calibration curve, and the Upper Limit of Quantitation (ULOQ) is the highest standard. The precision (%CV) and accuracy (% deviation from nominal) at the LLOQ should be within ±20%, while for other standards, it should be within ±15%.
Visualizing the Workflow and Method Comparison
To aid in understanding the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for establishing the linearity and range of a Pyrimethamine assay.
Caption: Logical relationship in comparing different analytical methods for Pyrimethamine.
References
- 1. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. ijpbs.com [ijpbs.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Pyrimethamine analysis by enzyme inhibition and HPLC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Limit of detection (LOD) and quantification (LOQ) for Pyrimethamine analysis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Pyrimethamine (B1678524), a crucial antiparasitic agent. Key performance metrics, namely the Limit of Detection (LOD) and Limit of Quantification (LOQ), are presented alongside detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Performance Comparison: LOD and LOQ
The sensitivity of an analytical method is determined by its Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and its Limit of Quantification (LOQ), the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for Pyrimethamine analysis using different analytical techniques.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS | 0.69 ng/mL[1][2] | 2.29 ng/mL[1][2] | Pharmaceutical Formulation |
| LC-MS/MS | 0.52 ng/mL | 1.12 ng/mL | Human Plasma |
| UHPLC-MS/MS | Not explicitly stated | 2 ng/mL | Human Plasma[3] |
| RP-HPLC | 0.49 µg/mL | 1.51 µg/mL | Pharmaceutical Dosage Forms |
| RP-HPLC | 0.069 µg/mL | 0.21 µg/mL | Pharmaceutical Dosage Forms |
| HPTLC | 14.15 ng/band | 43.07 ng/band | Bulk Drug |
| Enzyme Inhibition Assay | 30 µg/L | Not explicitly stated | Plasma |
| Spectrophotometry | Not explicitly stated | Beer's law obeyed: 0.62-7.5 µg/mL | Pharmaceutical and Urine Samples |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
A sensitive and accurate LC-MS method has been developed for the simultaneous determination of Pyrimethamine and Sulfadoxine (B1681781) in pharmaceutical formulations.
-
Instrumentation: A liquid chromatograph coupled with a mass spectrometer.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (75:25 v/v) at pH 2.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For the analysis of Pyrimethamine in human plasma, a highly sensitive UHPLC-MS/MS method has been validated, which is particularly useful for pharmacokinetic studies requiring small sample volumes.
-
Instrumentation: Waters I class UPLC coupled with a Sciex Triple Quad 6500+ Mass Spectrometer.
-
Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 μm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Sample Preparation: Protein precipitation from 5 µL plasma samples using acetonitrile.
-
Ionization: Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for Pyrimethamine was m/z 249→233.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC methods offer a robust and widely accessible approach for the quantification of Pyrimethamine in pharmaceutical dosage forms.
Method A:
-
Instrumentation: Agilent HPLC system.
-
Column: Waters X Bridge C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (70:30 v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV at 224 nm.
Method B:
-
Instrumentation: Not specified.
-
Column: Hypersil BDS C18 (250 × 4.6 mm; 4 μm).
-
Mobile Phase: Phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 237 nm.
High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC method provides a simple and precise option for the simultaneous analysis of Pyrimethamine and Sulphadoxine in bulk drugs and tablets.
-
Stationary Phase: Precoated silica (B1680970) gel 60F 254 TLC plates.
-
Mobile Phase: Chloroform-n-butanol-acetone (6:1.5:2, v/v/v).
-
Detection: Densitometric evaluation at 254 nm.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of Pyrimethamine using chromatographic methods.
Caption: General workflow for Pyrimethamine analysis.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. DEVELOPMENT AND VALIDATION OF LC-MS METHOD FOR SIMULTANEOUS DETERMINATION OF PYRIMETHAMINE AND SULFADOXINE IN THE PHARMACEUTICAL PREPARATION [ajps.journals.ekb.eg]
- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimethamine-d3 and its Structural Analog, Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the deuterated dihydrofolate reductase (DHFR) inhibitor, Pyrimethamine-d3, and its close structural analog, Trimethoprim. Both compounds are pivotal in various therapeutic areas, primarily acting as antimicrobial agents through the inhibition of the folate pathway. This document outlines their mechanism of action, comparative efficacy through in-vitro inhibitory data, and pharmacokinetic profiles, supported by detailed experimental methodologies.
Introduction to this compound and Trimethoprim
Trimethoprim is another diaminopyrimidine derivative widely used as an antibacterial agent, often in combination with sulfamethoxazole, for the treatment of various bacterial infections, particularly urinary tract infections.[5] Both Pyrimethamine (B1678524) and Trimethoprim exert their therapeutic effects by inhibiting the enzyme dihydrofolate reductase (DHFR).
Mechanism of Action: Targeting Dihydrofolate Reductase
Both Pyrimethamine and Trimethoprim are competitive inhibitors of the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA and proteins. By inhibiting DHFR, these drugs disrupt DNA synthesis and cellular replication, leading to the death of the microorganism.
The therapeutic efficacy of these compounds relies on their selective inhibition of microbial DHFR over the human counterpart. This selectivity is attributed to structural differences between the microbial and human enzymes.
Figure 1: Simplified signaling pathway of DHFR inhibition.
Comparative In-Vitro Activity
The potency of DHFR inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against the target enzyme. A lower value indicates higher potency. The selectivity for the microbial enzyme over the human enzyme is a critical factor for the safety profile of these drugs.
| Compound | Organism/Enzyme | IC50 / Ki | Selectivity Index (Human/Microbial) |
| Pyrimethamine | Plasmodium falciparum DHFR | ~0.5 nM (Ki) | High (organism-dependent) |
| Human DHFR | ~7-200 nM (IC50) | ||
| Trimethoprim | Escherichia coli DHFR | ~1-5 nM (Ki) | ~6,000 - 55,000 |
| Staphylococcus aureus DHFR | ~1-5 nM (Ki) | ~6,000 - 55,000 | |
| Human DHFR | ~30-55 µM (IC50) |
Note: IC50 and Ki values are approximate and can vary based on the specific assay conditions and the strain of the microorganism.
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of Pyrimethamine and Trimethoprim influence their clinical use, including dosing frequency and potential for drug interactions. As previously mentioned, specific pharmacokinetic data for this compound is limited, and the following table compares the non-deuterated Pyrimethamine with Trimethoprim.
| Parameter | Pyrimethamine | Trimethoprim |
| Bioavailability | Well-absorbed | ~90-100% |
| Protein Binding | ~87% | ~44% |
| Metabolism | Hepatic | Hepatic |
| Elimination Half-life | ~96 hours | ~8-11 hours |
| Excretion | Renal | Renal |
The significantly longer half-life of Pyrimethamine allows for less frequent dosing compared to Trimethoprim.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of test compounds against DHFR.
Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this absorbance decrease is proportional to the enzyme's activity.
Materials and Reagents:
-
Purified DHFR enzyme (bacterial or human)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (Pyrimethamine, Trimethoprim) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound dilutions. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Figure 2: Experimental workflow for the DHFR inhibition assay.
In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism after a defined incubation period.
Materials and Reagents:
-
Pure culture of the test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (Pyrimethamine, Trimethoprim)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well microplate.
-
Inoculate each well with the standardized microbial suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration showing no visible growth.
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Pyrimethamine and Trimethoprim are both effective inhibitors of dihydrofolate reductase, a key enzyme in microbial survival. While they share a common mechanism of action, their in-vitro activity spectrum and pharmacokinetic profiles differ, dictating their distinct clinical applications. Pyrimethamine exhibits high potency against protozoal DHFR and has a long half-life, making it suitable for the treatment of malaria and toxoplasmosis. Trimethoprim, on the other hand, shows excellent activity against a broad range of bacteria and has a shorter half-life, aligning with its use in treating acute bacterial infections. The deuterated analog, this compound, serves as an essential tool for the accurate quantification of Pyrimethamine in biological matrices, though its own therapeutic potential remains to be fully elucidated. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel DHFR inhibitors.
References
- 1. Pharmacokinetics of Sulfadoxine and Pyrimethamine for Intermittent Preventive Treatment of Malaria During Pregnancy and After Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimethamine 3D printlets for pediatric toxoplasmosis: Design, pharmacokinetics, and anti-toxoplasma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized trial of weekly sulfadoxine/pyrimethamine vs. daily low-dose trimethoprim-sulfamethoxazole for the prophylaxis of Pneumocystis carinii pneumonia after liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Precision: A Comparative Guide to the Use of Pyrimethamine-d3
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a cornerstone in the development and validation of robust bioanalytical methods. This guide provides a comparative overview of analytical methods utilizing Pyrimethamine-d3 as an internal standard, contrasted with alternative analytical techniques for the quantification of pyrimethamine (B1678524). The focus is on inter-laboratory precision and overall method performance, supported by experimental data to inform method selection and development.
The Gold Standard: Isotope-Labeled Internal Standards
In quantitative bioanalysis, the use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard. The near-identical physicochemical properties of a SIL internal standard to the analyte of interest ensure that it closely tracks the analyte through all stages of sample preparation, chromatography, and ionization. This intrinsic similarity allows for effective compensation for variability, thereby enhancing the accuracy and precision of the analytical method.[1]
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of a highly sensitive UHPLC-MS/MS method using this compound as an internal standard against other analytical methods used for pyrimethamine quantification.
Table 1: Performance Characteristics of a UHPLC-MS/MS Method with this compound
| Parameter | Performance |
| Linearity Range | 2 - 1000 ng/mL |
| Correlation Coefficient (r) | Not explicitly stated, but linear regression was used. |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (dev %) | Within ±15% (±20% for LLOQ) |
| Mean Recovery | 97.0 ± 1.5% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
Data sourced from a study on the determination of sulfadoxine (B1681781) and pyrimethamine in human plasma.[2]
Table 2: Performance Characteristics of Alternative Analytical Methods for Pyrimethamine
| Method | Linearity Range | Correlation Coefficient (r) | Precision (RSD%) | Accuracy (% Recovery) | Lower Limit of Quantification (LOQ) |
| RP-HPLC | 5 - 37.5 µg/mL | 0.9997 | < 2% | 99.51 - 100.53% | 0.49 µg/mL (as LOD) |
| UV Spectrophotometry | 2 - 12 µg/mL | 0.999 | ≤ 2% | Not explicitly stated | Not explicitly stated |
| FT-IR Spectroscopy | 0.2 - 1.2 % w/w | 0.998 | < 2% | 99.13 ± 0.3971% | Not explicitly stated |
Data compiled from various studies on the validation of analytical methods for pyrimethamine.[3][4][5]
Experimental Protocols
UHPLC-MS/MS Method with this compound Internal Standard
This method is designed for the sensitive quantification of pyrimethamine in microvolume human plasma samples.
1. Sample Preparation:
-
5 µL of human plasma is subjected to protein precipitation with acetonitrile.
-
This compound is added as the internal standard during this step.
2. Chromatographic Conditions:
-
LC System: Waters I class UPLC
-
Column: ACE Excel SuperC18 (50 × 2.1 mm, 1.7 μm)
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex Triple Quad 6500+
-
Ion Source: Electrospray Ionization (ESI+)
-
Quantification Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pyrimethamine: m/z 249 → 233
-
This compound: m/z 254 → 235
-
Alternative Method: RP-HPLC
This method is suitable for the simultaneous estimation of pyrimethamine and sulphadoxine in bulk and pharmaceutical dosage forms.
1. Chromatographic Conditions:
-
HPLC System: Agilent HPLC
-
Column: RP - C18
-
Mobile Phase: Phosphate Buffer: Acetonitrile (70:30 v/v)
-
Flow Rate: 0.9 mL/min
-
Detection: UV at 224 nm
Workflow and Pathway Visualizations
Caption: Experimental workflow for the UHPLC-MS/MS analysis of pyrimethamine using this compound.
Discussion
The data presented clearly demonstrates the superior sensitivity of the UHPLC-MS/MS method utilizing this compound, with an LLOQ in the low ng/mL range. This level of sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low. While alternative methods like RP-HPLC and UV spectrophotometry are effective for higher concentration ranges, such as in pharmaceutical dosage forms, they lack the sensitivity required for bioanalytical applications in biological matrices.
The precision of the UHPLC-MS/MS method, with intra- and inter-day CVs below 15%, is well within the acceptable limits for bioanalytical method validation. The use of a deuterated internal standard is a key contributor to this high level of precision, as it effectively corrects for variations during sample processing and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of sulfadoxine and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
Navigating Regulated Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in ensuring the accuracy, precision, and reliability of quantitative bioanalytical methods. This is especially true in the context of regulated bioanalysis, where data integrity is paramount for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA).
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry, and among these, deuterated internal standards are widely used due to their cost-effectiveness and broad availability.[1][2] However, their use is not without potential challenges. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, and outlines key considerations in line with FDA guidelines.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The fundamental principle behind using an internal standard is to have a compound that behaves chemically and physically as closely as possible to the analyte of interest.[3][4] This allows it to compensate for variability that can arise during various stages of the bioanalytical workflow, including sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer.[1] An ideal internal standard co-elutes with the analyte, ensuring that both are subjected to the same matrix effects and instrument response fluctuations.
The FDA's "Bioanalytical Method Validation Guidance for Industry" and the internationally harmonized ICH M10 guidance underscore the importance of a thoroughly validated bioanalytical method that is fit for its intended purpose. The choice and validation of the internal standard are integral to this process.
Head-to-Head Comparison: Deuterated vs. Other Internal Standards
While deuterated standards are common, it is crucial to understand their performance characteristics in comparison to other options, primarily ¹³C-labeled standards and structural analogs.
| Internal Standard Type | Key Advantages | Key Disadvantages |
| Deuterated (²H or D) | - Cost-effective and widely available | - Potential for chromatographic isotope effect (slight shift in retention time) - Susceptible to deuterium-hydrogen back-exchange, leading to instability - Risk of isotopic crosstalk with the analyte |
| ¹³C-Labeled | - Considered the "gold standard" for accuracy - Excellent chromatographic co-elution with the analyte - Chemically more stable and not prone to isotope exchange | - Generally more expensive and less readily available than deuterated standards |
| Structural Analog | - Can be used when a SIL-IS is not available | - Different physicochemical properties can lead to variations in extraction recovery and matrix effects - Does not co-elute with the analyte |
Quantitative Performance Data
The following table summarizes representative performance data comparing different internal standards.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.
Decision Making and Workflow
The selection of an appropriate internal standard is a critical step that influences the entire validation process. The following diagrams illustrate the decision-making process and a typical bioanalytical workflow.
Key Experimental Protocols
Thorough validation is essential when using any internal standard, but particularly for deuterated standards due to their potential for chromatographic shifts and instability.
Assessment of Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix.
-
Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).
-
Set C: Blank matrix extracted and then spiked with the analyte and deuterated internal standard.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF): IS-normalized MF = MF of analyte / MF of internal standard
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
Evaluation of Deuterium-Hydrogen Back-Exchange
Objective: To assess the stability of the deuterated internal standard and check for the loss of deuterium (B1214612).
Protocol:
-
Spike the deuterated internal standard into aliquots of the blank biological matrix.
-
Incubate the samples under various conditions that may be encountered during sample handling and storage (e.g., different pH values, temperatures, and durations).
-
At various time points, process the samples and analyze them by LC-MS/MS.
-
Monitor the peak areas of both the deuterated internal standard and the potential unlabeled analyte that would be formed upon exchange.
-
Expected Outcome: A decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal over time indicates deuterium exchange.
Assessment of Isotopic Contribution (Crosstalk)
Objective: To determine if the analyte's naturally occurring heavy isotopes contribute to the mass spectrometric signal of the deuterated internal standard.
Protocol:
-
Prepare a series of calibration standards without the internal standard.
-
Analyze these samples using the established LC-MS/MS method.
-
Monitor the multiple reaction monitoring (MRM) transition for the deuterated internal standard in all samples.
-
Expected Outcome: If a signal is detected in the internal standard's mass transition that increases with the analyte concentration, this confirms isotopic crosstalk.
Conclusion and Recommendations
For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice. Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.
While deuterated internal standards are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and potential instability. When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that these potential issues do not compromise the quality of the data. For drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.
References
Safety Operating Guide
Personal protective equipment for handling Pyrimethamine-d3
This guide provides critical safety and logistical information for the handling and disposal of Pyrimethamine-d3, a deuterated analog of the potent pharmaceutical compound Pyrimethamine. The following procedures are based on established best practices for managing potent compounds and are intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Risk Assessment
Pyrimethamine is classified as a hazardous substance. The deuterated form, this compound, should be handled with the same level of caution. Key hazards include:
-
Toxicity: Harmful if swallowed[1][2]. Animal studies indicate an acute oral toxicity (LD50) of 92 mg/kg in mice[3].
-
Irritation: Causes skin and serious eye irritation[4].
-
Sensitization: May cause an allergic skin reaction[4].
-
Reproductive Toxicity: Classified as a potential developmental and reproductive toxin.
Due to these hazards, a thorough risk assessment should be conducted before any handling activities to establish containment and personal protection strategies.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential. While engineering controls are the primary means of exposure prevention, appropriate PPE is mandatory.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95) | Suitable for low-risk activities. For tasks with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended. |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals to prevent permeation. |
| Body Protection | Disposable Coveralls or Lab Coat | A dedicated disposable lab coat or coveralls made from materials like Tyvek should be worn over personal clothing to protect against splashes and dust. |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Engineering and Administrative Controls
Whenever possible, engineering controls should be the primary method of exposure control.
-
Containment: For handling solid this compound, the use of a containment system such as a glove box or a ventilated enclosure is highly recommended to prevent the generation and spread of dust. For potent compounds, barrier isolators are a common and effective engineering control.
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Designated Areas: Establish designated areas for the storage, handling, and disposal of this compound. These areas should be clearly marked with appropriate hazard signs.
-
Safe Work Practices:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Step-by-Step Handling Protocol
Preparation:
-
Ensure all necessary engineering controls (e.g., fume hood, glove box) are functioning correctly.
-
Gather all required PPE and inspect for any damage.
-
Prepare a designated waste container for all disposable materials that will come into contact with this compound.
Donning PPE:
-
Don inner gloves.
-
Don disposable coveralls or lab coat.
-
Don outer gloves.
-
Don respiratory protection.
-
Don eye protection.
Handling:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or other containment device.
-
When weighing, use a balance with a draft shield.
-
For solution preparation, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Carefully doff PPE in the designated area to avoid self-contamination.
-
Dispose of all single-use PPE and contaminated materials in the designated hazardous waste container.
-
Wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product: If possible, return unused this compound to the supplier.
-
Contaminated Materials: All disposable items, such as gloves, wipes, and containers, that have come into contact with this compound must be disposed of as hazardous waste.
-
Disposal Method:
-
Place all contaminated waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
For small quantities in a non-laboratory setting, if a take-back program is unavailable, the material can be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash. However, for a research setting, professional hazardous waste disposal is the standard.
-
Do not discharge into drains or the environment.
-
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or an allergic reaction occurs, seek medical attention.
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth with water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
